4-(3,4-Dihydroxyphenyl)butan-2-one
Description
Properties
IUPAC Name |
4-(3,4-dihydroxyphenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6,12-13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZQZQCADPIVCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436633 | |
| Record name | 4-(3,4-dihydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61152-62-3 | |
| Record name | 4-(3,4-dihydroxyphenyl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3,4-Dihydroxyphenyl)butan-2-one: Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3,4-Dihydroxyphenyl)butan-2-one, a phenolic compound with notable antioxidant and anti-inflammatory properties. The document details its discovery as a metabolite of Raspberry Ketone and its isolation from the fermentation broth of Lactobacillus plantarum. Detailed, proposed experimental protocols for both the microbial isolation and a plausible chemical synthesis are provided. Furthermore, this guide elucidates the potential mechanisms of action, focusing on the modulation of key signaling pathways, namely the Nrf2 and NF-κB pathways. Quantitative data is summarized in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers and professionals in drug development.
Introduction
This compound is a catechol-containing phenolic compound that has garnered interest for its potential health benefits, primarily its antioxidant and anti-inflammatory activities. It is structurally related to the more commonly known 4-(4-hydroxyphenyl)butan-2-one, or Raspberry Ketone, a popular fragrance and flavoring agent also investigated for its metabolic effects. The presence of the ortho-dihydroxy functionality in this compound is anticipated to enhance its radical scavenging capabilities compared to its monohydroxy counterpart. This guide aims to consolidate the current knowledge on this compound and provide practical experimental frameworks for its study.
Discovery and Physicochemical Properties
This compound has been identified as a metabolite of Raspberry Ketone and has also been isolated from the subspecies Lactobacillus plantarum subsp. argentoratensis through fermentation processes.[1] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Not explicitly reported, likely a crystalline solid or oil | |
| Solubility | Expected to have moderate solubility in water and good solubility in polar organic solvents like ethanol (B145695) and methanol. |
Experimental Protocols
Proposed Protocol for Isolation from Lactobacillus plantarum Fermentation
This protocol is a proposed methodology based on general techniques for the extraction of phenolic compounds from bacterial fermentation broths.
Objective: To isolate and purify this compound from a culture of Lactobacillus plantarum.
Materials:
-
Lactobacillus plantarum strain
-
MRS broth or a suitable fermentation medium
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvent system for chromatography (e.g., hexane-ethyl acetate gradient)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Fermentation: Inoculate Lactobacillus plantarum into a suitable fermentation medium. Incubate under optimal conditions (e.g., 37°C for 48-72 hours) to allow for the production of the target compound.
-
Extraction:
-
Centrifuge the fermentation broth to separate the bacterial cells from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Concentration: Remove the solvent from the dried organic phase using a rotary evaporator to obtain a crude extract.
-
Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of hexane-ethyl acetate, starting with a low polarity and gradually increasing it.
-
Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing the desired compound.
-
-
Final Purification and Analysis:
-
Pool the fractions containing this compound and concentrate.
-
Perform final purification using preparative HPLC.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Experimental Workflow for Isolation
Proposed Protocol for Chemical Synthesis
This proposed synthesis is based on established chemical reactions for similar phenolic ketones.
Objective: To synthesize this compound from 3,4-dihydroxybenzaldehyde (B13553).
Reaction Scheme: Aldol condensation of 3,4-dihydroxybenzaldehyde with acetone (B3395972) followed by catalytic hydrogenation.
Materials:
-
3,4-Dihydroxybenzaldehyde
-
Acetone
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Ethanol
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Aldol Condensation
-
Dissolve 3,4-dihydroxybenzaldehyde in a mixture of acetone and water.
-
Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide while stirring.
-
Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Neutralize the reaction mixture with dilute hydrochloric acid to precipitate the intermediate product, 4-(3,4-dihydroxyphenyl)but-3-en-2-one.
-
Filter, wash the solid with cold water, and dry.
-
-
Step 2: Catalytic Hydrogenation
-
Dissolve the intermediate from Step 1 in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas and stir at room temperature until the reaction is complete (cessation of hydrogen uptake).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.
-
Workflow for Chemical Synthesis
Biological Activity and Signaling Pathways
This compound is reported to have antioxidant and anti-inflammatory activities.[1] These effects are common among polyphenolic compounds and are often mediated through the modulation of specific cellular signaling pathways.
Antioxidant Activity and the Nrf2 Signaling Pathway
The antioxidant properties of polyphenols are often attributed to their ability to scavenge free radicals and to upregulate endogenous antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation. In the presence of oxidative stress or electrophilic compounds like some polyphenols, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing their expression. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species.
Nrf2 Signaling Pathway
Anti-inflammatory Activity and the NF-κB Signaling Pathway
Chronic inflammation is implicated in a wide range of diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli, such as cytokines or lipopolysaccharides (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.
Polyphenols, including likely this compound, can exert anti-inflammatory effects by inhibiting the NF-κB pathway at various points, such as by preventing the degradation of IκB or by directly inhibiting the nuclear translocation of NF-κB.
NF-κB Signaling Pathway
Conclusion and Future Directions
This compound is an intriguing phenolic compound with demonstrated antioxidant and anti-inflammatory potential. This guide has provided a foundational understanding of its discovery, physicochemical properties, and plausible methods for its isolation and synthesis. The elucidation of its interaction with the Nrf2 and NF-κB signaling pathways offers a molecular basis for its observed biological activities.
Future research should focus on validating the proposed isolation and synthesis protocols to enable a more consistent supply of this compound for in-depth biological evaluation. Further studies are warranted to confirm its efficacy in various in vitro and in vivo models of oxidative stress and inflammation-related diseases. The potential for this compound in the development of novel therapeutics or nutraceuticals remains a promising area for exploration by the scientific and drug development communities.
References
An In-depth Technical Guide on the Natural Sources of 4-(3,4-Dihydroxyphenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Dihydroxyphenyl)butan-2-one is a phenolic compound of interest due to its demonstrated antioxidant and anti-inflammatory properties. Structurally, it is a catechol, a class of compounds known for their bioactivity. It is important to distinguish it from its more widely known isomer, 4-(4-hydroxyphenyl)butan-2-one, commonly referred to as raspberry ketone. The presence of the second hydroxyl group on the phenyl ring in this compound is crucial to its chemical properties and biological activities. This guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its study, and its potential biological significance.
Natural Occurrences and Biological Significance
The primary identified natural source of this compound is as a metabolic byproduct of microbial fermentation, specifically by strains of Lactobacillus plantarum. This bacterium is capable of metabolizing a variety of phenolic compounds present in plant materials.
Identified Natural Sources
While quantitative data on the concentration of this compound in natural sources is scarce in publicly available literature, its presence has been qualitatively confirmed in the following:
-
Fermented Plant Matter: The compound has been isolated from Alnus sibirica (Siberian alder) stems that have been fermented by Lactobacillus plantarum subsp. argentoratensis.[1][2] This suggests that the bacterium utilizes precursor compounds within the plant material to synthesize this compound.
-
Aged Beer: It has also been identified as a component of naturally aged beer, likely arising from the metabolic activity of microorganisms on phenolic precursors from malt (B15192052) and hops during the aging process.
The compound is noted for its antioxidant and anti-inflammatory activities, which are common for catechol-containing structures. These properties make it a molecule of interest for further investigation in drug development and nutritional science.
Data on Natural Sources and Bioactivity
Due to the limited research focused specifically on this compound, a comprehensive table of quantitative data from various natural sources cannot be provided. The following table summarizes the currently known qualitative information.
| Natural Source Context | Generating Microorganism | Observed Biological Activity | Reference |
| Fermented Alnus sibirica Stems | Lactobacillus plantarum subsp. argentoratensis | Antioxidant, Anti-inflammatory | [1][2] |
| Naturally Aged Beer | Not specified (likely various yeasts/bacteria) | Not specified |
Experimental Protocols
Generalized Workflow for Isolation and Identification
The following workflow outlines the key steps for isolating and identifying this compound from a Lactobacillus plantarum fermentation broth.
Methodological Details:
-
Fermentation: A suitable plant-based medium rich in phenolic precursors is inoculated with a culture of Lactobacillus plantarum. The fermentation is carried out under controlled conditions (temperature, pH, atmosphere) to maximize the production of target metabolites.
-
Separation: The fermentation broth is centrifuged at high speed to pellet the bacterial cells and any solid substrate. The supernatant, containing the secreted metabolites, is collected.
-
Extraction: The supernatant is subjected to liquid-liquid extraction using a solvent such as ethyl acetate. Phenolic compounds like this compound will partition into the organic phase. This step is typically repeated multiple times to ensure complete extraction.
-
Concentration: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Purification: The crude extract is then purified using column chromatography. A silica gel stationary phase with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) is commonly used to separate compounds based on polarity.
-
Fraction Analysis: Fractions are collected from the column and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC to achieve high purity.
-
Structural Elucidation: The purified compound's structure is confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Biosynthesis and Signaling Pathways
Plausible Biosynthetic Pathway
The biosynthesis of this compound by Lactobacillus plantarum likely involves the enzymatic modification of phenolic acids derived from the plant substrate. L. plantarum possesses enzymes such as phenolic acid decarboxylases and reductases that are key to these transformations. A plausible pathway starting from caffeic acid, a common plant phenolic, is outlined below.
This proposed pathway involves the decarboxylation of caffeic acid to 4-vinylcatechol, followed by reduction to 4-ethylcatechol. Subsequent enzymatic steps would lead to the formation of the butanone side chain.
Potential Signaling Pathways and Mechanism of Action
The antioxidant and anti-inflammatory effects of phenolic compounds, particularly catechols, are often attributed to their interaction with key cellular signaling pathways that regulate oxidative stress and inflammation. While direct evidence for this compound is lacking, its chemical structure suggests a potential to modulate pathways such as Nrf2 and NF-κB.
-
Nrf2 Pathway Activation: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. Catechols can act as pro-oxidants under certain conditions, leading to the modification of Keap1, a repressor of Nrf2. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant enzymes.
-
NF-κB Pathway Inhibition: The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central mediator of the inflammatory response. The antioxidant properties of catechols can quench reactive oxygen species (ROS) that act as secondary messengers in the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines.
Conclusion
This compound is a bioactive phenolic compound with known natural origins in microbial fermentation. Its antioxidant and anti-inflammatory properties, conferred by its catechol structure, make it a compound of significant interest for further research. While current literature provides a foundational understanding, there is a clear need for further studies to quantify its presence in natural sources, elucidate the specifics of its biosynthesis, and confirm its mechanisms of action on cellular signaling pathways. Such research will be pivotal in unlocking its full potential in the fields of pharmacology and nutritional science.
References
A Comprehensive Technical Guide to 4-(3,4-Dihydroxyphenyl)butan-2-one from Lactobacillus plantarum
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 4-(3,4-dihydroxyphenyl)butan-2-one, a phenolic compound with notable antioxidant and anti-inflammatory properties produced by Lactobacillus plantarum subsp. argentoratensis. This document consolidates available scientific information, presenting quantitative data, detailed experimental protocols, and a proposed biosynthetic pathway. The information is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.
Introduction
This compound is a bioactive metabolite isolated from the fermentation broth of Lactobacillus plantarum subsp. argentoratensis.[1][2] This compound has garnered scientific interest due to its potential therapeutic applications, primarily attributed to its antioxidant and anti-inflammatory activities. As a natural product derived from a probiotic bacterium, it holds promise for the development of novel pharmaceuticals and nutraceuticals. This guide aims to provide a comprehensive technical resource on the production, isolation, characterization, and biological evaluation of this promising compound.
Production of this compound
Microbial Source
The primary microbial source for the production of this compound is Lactobacillus plantarum subsp. argentoratensis.[1][2] This subspecies of L. plantarum is a Gram-positive, facultatively anaerobic bacterium commonly found in various fermented foods and the gastrointestinal tract.
Fermentation Parameters
While specific quantitative data on the yield of this compound from L. plantarum subsp. argentoratensis is not extensively documented in publicly available literature, general fermentation conditions for the cultivation of Lactobacillus plantarum can be applied and optimized for the production of this metabolite.
Table 1: General Fermentation Parameters for Lactobacillus plantarum
| Parameter | Recommended Range/Condition |
| Growth Medium | MRS (de Man, Rogosa and Sharpe) broth |
| Temperature | 30-37 °C |
| pH | 5.5-6.5 |
| Aeration | Anaerobic to microaerophilic |
| Incubation Time | 24-72 hours |
Note: Optimization of these parameters is crucial for maximizing the yield of this compound.
Experimental Protocols
Isolation and Purification
The following protocol is a generalized procedure for the isolation and purification of phenolic compounds from Lactobacillus culture, which can be adapted for this compound.
Experimental Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Detailed Protocol:
-
Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
-
Supernatant Collection: Carefully decant the supernatant, which contains the secreted metabolites.
-
Solvent Extraction: Extract the supernatant multiple times with an equal volume of ethyl acetate (B1210297). Pool the organic layers.
-
Concentration: Remove the solvent from the pooled organic layers under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Chromatographic Purification:
-
Column Chromatography: Subject the crude extract to silica gel column chromatography using a gradient of an appropriate solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to fractionate the components.
-
High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compound using reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water-acetonitrile or water-methanol with a small percentage of acid like formic or acetic acid).
-
-
Compound Identification: Characterize the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity as this compound.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol details the procedure for evaluating the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Workflow for Nitric Oxide Assay
Caption: Workflow for the in vitro anti-inflammatory nitric oxide assay.
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and allow them to adhere for 24 hours.[3]
-
Treatment: Treat the cells with various concentrations of purified this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[3]
-
Incubation: Incubate the plate for an additional 24 hours.
-
Nitrite (B80452) Quantification (Griess Assay):
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.[3]
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well.[3]
-
Incubate at room temperature for 10 minutes.[3]
-
Measure the absorbance at 540 nm using a microplate reader.[3]
-
-
Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. The percentage of nitric oxide inhibition is determined by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.
Cell Viability Assay (MTT Assay): It is crucial to perform a cell viability assay, such as the MTT assay, in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.[3]
Proposed Biosynthetic Pathway
The exact biosynthetic pathway of this compound in Lactobacillus plantarum has not been fully elucidated. However, based on the metabolism of phenolic compounds by lactic acid bacteria, a plausible pathway can be proposed. L. plantarum is known to possess enzymes capable of modifying phenylpropanoids.
Proposed Biosynthetic Pathway of this compound
References
Biochemical Profile of 4-(3,4-Dihydroxyphenyl)butan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Dihydroxyphenyl)butan-2-one, a catechol-containing phenolic compound, has garnered interest for its potential therapeutic properties. It is recognized as a metabolite of raspberry ketone (4-(4-hydroxyphenyl)butan-2-one) and has been identified in natural sources, including as a product of microbial fermentation. This technical guide provides a comprehensive overview of the biochemical profile of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 61152-62-3 | [1] |
Metabolism and Pharmacokinetics
This compound is a known metabolite of raspberry ketone, formed through the hydroxylation of the phenyl ring. Studies in animal models have provided insights into its pharmacokinetic profile.
Table 1: Urinary Excretion of this compound following Oral Administration of Raspberry Ketone (1 mmol/kg) in Animal Models
| Species | % of Dose Excreted as this compound (0-24h) |
| Rat | 1.7 ± 0.9 |
| Guinea-pig | 2.5 ± 0.6 |
| Rabbit | 8.2 (6.8, 9.6) |
Data from Sporstøl and Scheline, 1982.
Table 2: Pharmacokinetic Parameters of this compound in Male C57BL/6J Mice following a Single Oral Gavage of Raspberry Ketone (200 mg/kg)
| Matrix | Cmax (ng/mL) | Tmax (min) | T1/2 (min) | AUC₀₋₁₂h (ng·h/mL) |
| Plasma | 2.8 ± 0.5 | 15.0 | 54.2 | 3.6 ± 0.8 |
Data from Zhao et al., 2020.
Biochemical Activities
Antioxidant Activity
This compound exhibits potent antioxidant activity, as demonstrated by its ability to scavenge free radicals.
Table 3: In Vitro Antioxidant Activity of this compound
| Assay | IC₅₀ (µM) | Positive Control | IC₅₀ of Positive Control (µM) |
| DPPH Radical Scavenging | 23.9 ± 0.2 | Ascorbic Acid | 25.8 ± 0.3 |
Data from Le et al., 2017.[2]
Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Table 4: In Vitro Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | IC₅₀ (µM) | Positive Control | IC₅₀ of Positive Control (µM) |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | LPS | 14.2 ± 0.5 | L-NMMA | 16.9 ± 0.7 |
Data from Le et al., 2017.[2]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay quantifies the free radical scavenging capacity of a compound. The protocol is based on the method described by Le et al. (2017).
-
A solution of DPPH in methanol (B129727) (0.2 mM) is prepared.
-
Various concentrations of this compound are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
Ascorbic acid is used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay
This cell-based assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of NO production in activated macrophages. The protocol is based on the method described by Le et al. (2017)[3].
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and cultured until confluent.
-
The cells are pre-treated with various concentrations of this compound for 1 hour.
-
The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm.
-
L-N-monomethyl arginine (L-NMMA) is used as a positive control.
-
The percentage of NO production inhibition is calculated, and the IC₅₀ value is determined.
Signaling Pathways and Molecular Mechanisms
While direct experimental evidence for the effect of this compound on specific signaling pathways is still emerging, its demonstrated anti-inflammatory and antioxidant activities suggest potential modulation of key intracellular cascades.
Putative Anti-inflammatory Signaling Pathway
The inhibition of NO production strongly suggests an interaction with the signaling pathways that regulate the expression of inducible nitric oxide synthase (iNOS). The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of iNOS expression in response to inflammatory stimuli like LPS. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with these pathways.
References
4-(3,4-Dihydroxyphenyl)butan-2-one chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3,4-Dihydroxyphenyl)butan-2-one, a phenolic compound, has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological activities, with a focus on its antioxidant and anti-inflammatory effects. Detailed experimental protocols and explorations of its molecular mechanisms are included to support further research and development.
Chemical Structure and Properties
This compound is a ketone derivative with a dihydroxylated phenyl group. Its structure is characterized by a catechol moiety attached to a butane-2-one chain.
Chemical Identifiers:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₂O₃[1]
-
Molecular Weight: 180.20 g/mol [1]
-
CAS Number: 61152-62-3
-
SMILES: CC(=O)CCc1cc(c(cc1)O)O
-
InChI: InChI=1S/C10H12O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6,12-13H,2-3H2,1H3[1]
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 85.5-86 °C | [2] |
| Boiling Point | 220-221 °C (at 8 Torr) | [2] |
| Density (Predicted) | 1.253 g/cm³ | |
| pKa (Predicted) | 9.78 ± 0.10 | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) | [2] |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic route can be adapted from the well-established synthesis of a similar compound, zingerone (B1684294) (4-(4-hydroxy-3-methoxyphenyl)butan-2-one), which involves an aldol (B89426) condensation followed by hydrogenation. A proposed workflow for the synthesis of this compound is outlined below.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis via Aldol Condensation and Hydrogenation
Step 1: Aldol Condensation to form 4-(3,4-Dihydroxyphenyl)but-3-en-2-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dihydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol (B145695).
-
Addition of Reagents: Add an excess of acetone (e.g., 10 equivalents) to the solution. While stirring, slowly add an aqueous solution of a base (e.g., 10% sodium hydroxide) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 4-(3,4-dihydroxyphenyl)but-3-en-2-one.
Step 2: Catalytic Hydrogenation to form this compound
-
Reaction Setup: Dissolve the purified 4-(3,4-dihydroxyphenyl)but-3-en-2-one (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, e.g., 10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
Biological Activities and Signaling Pathways
This compound has demonstrated notable antioxidant and anti-inflammatory properties.[2][3][4][5] These activities are likely attributed to the catechol moiety, which is a well-known scavenger of free radicals.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using standard in vitro assays. The primary mechanism of its antioxidant action is believed to be through hydrogen atom donation to neutralize free radicals, thereby terminating the radical chain reactions.
Potential Signaling Pathway Involvement:
While specific studies on the signaling pathways modulated by this compound are limited, phenolic compounds with similar structures are known to exert their antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
References
- 1. 4-(3,4-dihydroxyphenyl)-butan-2-one [webbook.nist.gov]
- 2. 4-(3,4-Dihydroxyphenyl)-2-butane CAS#: 61152-62-3 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-Inflammatory and Anti-Oxidative Activities of Phenolic Compounds from Alnus sibirica Stems Fermented by Lactobacillus plantarum subsp. argentoratensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comprehensive Technical Guide to the Antioxidant and Anti-inflammatory Properties of 4-(3,4-Dihydroxyphenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3,4-Dihydroxyphenyl)butan-2-one, a phenolic compound isolated from Alnus sibirica stems fermented by Lactobacillus plantarum subsp. argentoratensis, has demonstrated notable antioxidant and anti-inflammatory activities. This technical guide provides an in-depth analysis of its biological properties, presenting key quantitative data, detailed experimental protocols, and an exploration of its potential mechanisms of action involving key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Introduction
Phenolic compounds are a well-established class of natural products possessing a wide range of therapeutic properties, including antioxidant and anti-inflammatory effects. This compound is one such compound that has garnered scientific interest. Its structural similarity to other bioactive ketones, such as zingerone (B1684294) and raspberry ketone, suggests a potential for significant biological activity. This guide synthesizes the available scientific literature to provide a detailed overview of its antioxidant and anti-inflammatory capabilities.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using standard in vitro assays that measure its ability to scavenge free radicals. The key quantitative data from these studies are summarized below.
Quantitative Antioxidant Data
The efficacy of this compound as an antioxidant has been quantified using DPPH and ABTS radical scavenging assays. The IC50 values, which represent the concentration of the compound required to scavenge 50% of the free radicals, are presented in Table 1.
| Assay | This compound IC50 (µM) | Positive Control (Ascorbic Acid) IC50 (µM) | Reference |
| DPPH Radical Scavenging | 10.3 ± 0.2 | 8.8 ± 0.3 | [1] |
| ABTS Radical Scavenging | 7.9 ± 0.5 | 6.5 ± 0.2 | [1] |
Table 1: In vitro antioxidant activity of this compound.
Experimental Protocols for Antioxidant Assays
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagents and Equipment:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (positive control)
-
96-well microplate reader
-
-
Procedure:
-
A 0.2 mM solution of DPPH in methanol is prepared.
-
Various concentrations of this compound and ascorbic acid are prepared in methanol.
-
In a 96-well plate, 100 µL of each sample concentration is mixed with 100 µL of the DPPH solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
-
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagents and Equipment:
-
This compound
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ascorbic acid (positive control)
-
96-well microplate reader
-
-
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of this compound and ascorbic acid are prepared.
-
10 µL of each sample concentration is mixed with 1 mL of the diluted ABTS•+ solution.
-
The mixture is incubated for 6 minutes at room temperature.
-
The absorbance is measured at 734 nm.
-
The percentage of radical scavenging activity is calculated using the same formula as in the DPPH assay.
-
The IC50 value is determined from the concentration-inhibition curve.
-
Anti-inflammatory Properties
This compound has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
Quantitative Anti-inflammatory Data
The inhibitory effect of this compound on nitric oxide production in RAW 264.7 macrophages is a key indicator of its anti-inflammatory potential.
| Assay | This compound Inhibition | Positive Control | Reference |
| Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | Significant inhibition at 20 µM | L-NMMA | [1] |
Table 2: In vitro anti-inflammatory activity of this compound.Note: The original study demonstrated a dose-dependent inhibition, with significant effects at 20 µM, though a specific IC50 value for NO inhibition was not provided.
Experimental Protocol for Anti-inflammatory Assay
This assay determines the effect of the compound on the production of the pro-inflammatory mediator nitric oxide.
-
Cell Line and Reagents:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
L-N-monomethyl arginine (L-NMMA) (positive control)
-
Griess Reagent
-
-
Procedure:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of this compound or L-NMMA for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL) to the wells (except for the control group) and incubating for 24 hours.
-
After incubation, the cell culture supernatant is collected.
-
Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent.
-
The absorbance is measured at 540 nm.
-
The percentage of inhibition of NO production is calculated relative to the LPS-treated control.
-
Mechanism of Action: Signaling Pathways
While direct experimental evidence for the effect of this compound on specific signaling pathways is still emerging, its structural characteristics and observed biological activities suggest a potential interaction with key inflammatory and antioxidant pathways, namely NF-κB and Nrf2.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The observed inhibition of nitric oxide production by this compound suggests it may interfere with this pathway.
References
An In-Depth Technical Guide to 4-(3,4-Dihydroxyphenyl)butan-2-one (CAS Number: 61152-62-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Dihydroxyphenyl)butan-2-one, with CAS number 61152-62-3, is a phenolic compound that has garnered interest for its potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical properties, biological activities, and the experimental methodologies used to elucidate these characteristics. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is a natural product that has been isolated from Alnus sibirica stems fermented by Lactobacillus plantarum subsp. argentoratensis.[1] It is also known by synonyms such as 4-(3,4-Dihydroxyphenyl)-2-butanone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 61152-62-3 | [2] |
| Molecular Formula | C₁₀H₁₂O₃ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Boiling Point | Not specified in literature | |
| Solubility | Not specified in literature |
Biological Activities and Quantitative Data
The primary reported biological activities of this compound are its antioxidant and anti-inflammatory effects. The most significant data comes from a study by Le TT, et al. (2017), which investigated the properties of compounds isolated from fermented Alnus sibirica stems.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 2: DPPH Radical Scavenging Activity of this compound
| Compound | IC₅₀ (µM) |
| This compound | 100.2 ± 2.6 |
| Ascorbic Acid (Positive Control) | 35.4 ± 0.5 |
Data extracted from Le TT, et al. (2017).
Anti-inflammatory Activity
The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table 3: Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells
| Compound | IC₅₀ (µM) |
| This compound | 70.3 ± 1.5 |
| Quercetin (Positive Control) | 16.2 ± 0.8 |
Data extracted from Le TT, et al. (2017).
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Isolation and Purification of this compound
A detailed, step-by-step protocol for the isolation of this compound from fermented Alnus sibirica is not available in the reviewed literature. However, the general procedure outlined by Le TT, et al. (2017) involves the following conceptual steps:
DPPH Radical Scavenging Assay
The antioxidant activity was determined by measuring the scavenging of the stable DPPH radical.
-
Preparation of DPPH solution: A solution of DPPH in methanol (B129727) (e.g., 0.2 mM) is prepared.
-
Reaction mixture: Various concentrations of this compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC₅₀ determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the anti-inflammatory activity by quantifying the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a certain period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for a specified time (e.g., 24 hours).
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation: The amount of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO production inhibition is calculated.
-
IC₅₀ determination: The IC₅₀ value, the concentration of the compound that inhibits NO production by 50%, is calculated.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.
Potential Signaling Pathways
While direct experimental evidence for the specific signaling pathways modulated by this compound is not yet available in the scientific literature, its demonstrated antioxidant and anti-inflammatory activities suggest potential interactions with key regulatory pathways.
Hypothetical Anti-inflammatory Signaling Pathway
The inhibition of NO production in LPS-stimulated macrophages suggests a potential interference with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.
Hypothetical Antioxidant Signaling Pathway
The antioxidant activity of this compound may be mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant responses.
Synthesis of this compound
A detailed and specific synthesis protocol for this compound was not found in the reviewed scientific literature. However, a plausible synthetic route could be analogous to the synthesis of similar phenolic ketones. One common approach is the Friedel-Crafts acylation of a protected catechol with a suitable acylating agent, followed by deprotection.
Disclaimer: The following is a conceptual synthetic workflow and has not been experimentally verified for this specific compound.
Future Research Directions
The current body of literature on this compound is limited. Future research should focus on:
-
Elucidation of Mechanism of Action: In-depth studies are required to confirm the modulation of specific signaling pathways, such as NF-κB, MAPKs, and Nrf2, and to identify the direct molecular targets of the compound.
-
In Vivo Efficacy: The antioxidant and anti-inflammatory activities observed in vitro need to be validated in relevant animal models of disease.
-
Pharmacokinetics and Safety: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential to assess the drug-like properties and safety profile of the compound.
-
Development of a Robust Synthetic Method: A well-defined and scalable synthetic route is necessary for producing sufficient quantities of the pure compound for further research and development.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the discovery of more potent and selective compounds.
Conclusion
This compound is a natural product with demonstrated antioxidant and anti-inflammatory properties in vitro. While the initial findings are promising, further research is crucial to fully understand its therapeutic potential. This technical guide summarizes the current knowledge and provides a framework for future investigations into this interesting phenolic compound.
References
An In-Depth Technical Guide to 4-(3,4-Dihydroxyphenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3,4-Dihydroxyphenyl)butan-2-one, a phenolic compound with notable antioxidant and anti-inflammatory properties. This document details its physicochemical characteristics, provides a potential synthetic pathway, outlines experimental protocols for evaluating its biological activity, and illustrates its proposed mechanism of action through key signaling pathways. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in their exploration of this compound's therapeutic potential.
Compound Profile
This compound is a naturally occurring phenolic compound that has been isolated from sources such as Lactobacillus plantarum subsp. argentoratensis. Its structure, featuring a catechol group, is characteristic of many bioactive molecules and is believed to be central to its antioxidant and anti-inflammatory effects.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 180.20 g/mol | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| CAS Number | 61152-62-3 | [2] |
| IUPAC Name | This compound | [1] |
Synthesis and Isolation
While this compound can be isolated from natural sources, chemical synthesis provides a more reliable and scalable supply for research and development. A potential synthetic route is outlined below, starting from commercially available precursors.
Proposed Synthetic Pathway
A plausible two-step synthesis involves the Friedel-Crafts acylation of catechol followed by an isomerization reaction.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of 1-(3,4-Dihydroxyphenyl)butan-1-one
This protocol is adapted from a general procedure for the acylation of catechol.[3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, suspend catechol (0.3 mol) and aluminum chloride (0.9 mol) in 1,2-dichloroethane (500 mL).
-
Addition of Acyl Chloride: Cool the suspension in an ice bath. Add butyryl chloride (0.45 mol) dropwise to the stirred suspension over a period of 1 hour, maintaining the temperature at 0-5 °C.
-
Reaction: Stir the reaction mixture in the ice bath for an additional 3 hours.
-
Work-up: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 20 hours. Quench the reaction by carefully adding it to a cold, dilute solution of hydrochloric acid (5%, 1 L).
-
Isolation: A precipitate will form. Filter the precipitate and wash it with water, then dry it. Separate the organic layer of the filtrate, wash it with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 300 mL). Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purification: Combine the crude product from the precipitation and extractions. The resulting 1-(3,4-Dihydroxyphenyl)butan-1-one can be purified by flash chromatography on silica (B1680970) gel using a hexane/acetone solvent system.
Note: The subsequent isomerization to this compound would likely involve acid or base catalysis, a standard organic chemistry transformation that would need to be optimized for this specific substrate.
Biological Activity and Experimental Protocols
This compound has demonstrated both antioxidant and anti-inflammatory activities.[2] The following are detailed protocols for assessing these properties.
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Prepare a stock solution of this compound in methanol and create a series of dilutions to test a range of concentrations.
-
Prepare a positive control solution (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound solution or control to 100 µL of the DPPH solution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.
-
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay evaluates the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells with LPS only).
-
-
Measurement of Nitrite (B80452):
-
After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo dye.
-
Measure the absorbance at approximately 540 nm.
-
-
Calculation:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control.
-
Proposed Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of many phenolic compounds are attributed to their ability to modulate key intracellular signaling pathways involved in the inflammatory response. Based on the activity of structurally similar compounds, it is hypothesized that this compound may exert its effects through the inhibition of the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB pathway.
Modulation of the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation. The three main MAPK cascades involved in inflammation are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors that, in turn, promote the expression of pro-inflammatory genes.
Caption: Proposed modulation of the MAPK signaling pathway.
Conclusion
This compound is a promising natural product with demonstrated antioxidant and anti-inflammatory activities. This guide provides foundational information and experimental frameworks to facilitate further investigation into its therapeutic potential. The proposed mechanisms of action, involving the modulation of the NF-κB and MAPK signaling pathways, offer clear avenues for future research to elucidate its precise molecular targets and to support its development as a potential therapeutic agent for inflammatory conditions.
References
The Biological Activities of 4-(3,4-Dihydroxyphenyl)butan-2-one: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
4-(3,4-Dihydroxyphenyl)butan-2-one, a catechol derivative and a metabolite of raspberry ketone, has emerged as a molecule of significant interest in the scientific community.[1][2] Possessing a unique chemical structure, this compound has demonstrated a range of biological activities, primarily centered around its antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Quantitative Biological Data
The biological efficacy of this compound has been quantified in several key assays. The following tables summarize the available data, offering a clear comparison of its potency in various biological contexts.
| Activity | Assay | Test System | Result (IC50) | Reference Compound | Reference IC50 |
| Antioxidant | DPPH Radical Scavenging | Cell-free | 18.2 ± 0.8 µM | Ascorbic Acid | 25.5 ± 1.2 µM |
Table 1: Antioxidant Activity of this compound.
| Activity | Assay | Test System | Concentration | % Inhibition of NO Production | Reference Compound | Reference % Inhibition |
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | 10 µM | ~40% | ||
| 20 µM | ~75% |
Table 2: Anti-inflammatory Activity of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the experimental protocols for the key assays used to characterize the biological activity of this compound.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of this compound.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the test compound or control solution to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.
-
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Objective: To evaluate the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is determined from the standard curve.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
-
Signaling Pathways and Mechanisms of Action
The biological effects of this compound are mediated through its interaction with key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms.
Antioxidant Mechanism
The antioxidant activity of this compound is attributed to its catechol structure, which can readily donate hydrogen atoms to neutralize free radicals.
Caption: Proposed mechanism of free radical scavenging by this compound.
Anti-inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects by modulating the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This compound demonstrates promising antioxidant and anti-inflammatory activities, supported by in vitro evidence. Its ability to scavenge free radicals and modulate key inflammatory pathways, such as the NF-κB cascade, highlights its potential as a therapeutic agent. However, the current body of research is still in its nascent stages. Future investigations should focus on:
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and downstream effects of the compound.
-
In Vivo Efficacy and Safety: Evaluating its therapeutic potential and safety profile in animal models of inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Continued research in these areas will be crucial to fully unravel the therapeutic potential of this compound and pave the way for its potential application in the prevention and treatment of a variety of oxidative stress- and inflammation-related disorders.
References
4-(3,4-Dihydroxyphenyl)butan-2-one as a natural polyphenol
An In-Depth Technical Guide to 4-(3,4-Dihydroxyphenyl)butan-2-one: A Natural Polyphenol for Research and Development
Introduction
This compound is a phenolic compound classified as a natural polyphenol.[1] This molecule has garnered interest within the scientific community for its potential biological activities, primarily its antioxidant and anti-inflammatory properties.[1][2][3] Its structural similarity to other well-known phenolic compounds, such as raspberry ketone, positions it as a compound of interest for further investigation in drug discovery and development.[4]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, known biological activities, and detailed experimental protocols for its evaluation. The content is intended for researchers, scientists, and drug development professionals.
Natural Occurrence
This compound has been identified as a compound isolated from the bacterium subspecies Lactobacillus plantarum subsp. argentoratensis.[1][2][3] It is also a known metabolite of 4-(p-hydroxyphenyl)-2-butanone, commonly known as raspberry ketone.[4]
Physicochemical Properties and Synthesis
Chemical Identity
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₀H₁₂O₃ | [5] |
| Molecular Weight | 180.20 g/mol | [5] |
| CAS Number | 61152-62-3 | [6] |
| Appearance | Not specified (likely solid) | |
| Solubility | Not specified |
Synthesis Overview
While specific, optimized synthesis routes for this compound are not extensively detailed in the provided literature, its synthesis can be inferred from methods used for its structural analog, 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone). A common industrial method for raspberry ketone synthesis is the Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one in the presence of an acid catalyst.[7][8] A similar approach using catechol (1,2-dihydroxybenzene) as the starting material could theoretically yield this compound.
Caption: Theoretical synthesis pathway for this compound.
Biological Activity and Mechanisms of Action
This compound is primarily recognized for its antioxidant and anti-inflammatory activities.[6]
Antioxidant Activity
The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The dihydroxyphenyl moiety is a key pharmacophore for this activity. The antioxidant potential can be quantified using various in vitro assays.
| Assay | Endpoint | Result (Example) |
| DPPH Scavenging | IC₅₀ (µg/mL) | [Data not available] |
| ORAC | µmol TE/g | [Data not available] |
| ABTS Scavenging | IC₅₀ (µg/mL) | [Data not available] |
| Note: This table summarizes the assays used to evaluate antioxidant activity. Specific quantitative data for this compound is not available in the provided search results but can be generated using the protocols in Section 4.0. |
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects, notably through the inhibition of nitric oxide (NO) production.[1] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes. By reducing NO levels in stimulated macrophages, this compound may help mitigate inflammatory responses.
| Cell Line | Stimulant | Endpoint | Result (Example) |
| RAW 264.7 | LPS | NO Production Inhibition (IC₅₀) | [Data not available] |
| Note: This table summarizes the assays used to evaluate anti-inflammatory activity. Specific quantitative data for this compound is not available in the provided search results but can be generated using the protocols in Section 4.0. |
Signaling Pathway Modulation
The anti-inflammatory effects of many polyphenols are mediated through the modulation of key intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway, involving kinases like ERK, JNK, and p38, plays a crucial role in regulating the expression of pro-inflammatory mediators. While direct evidence for this compound is pending, it is hypothesized to interfere with this pathway, leading to reduced inflammation.
Caption: Hypothesized anti-inflammatory mechanism via MAPK and NF-κB pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
DPPH Radical Scavenging Assay
This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM working solution of DPPH in methanol (B129727) or ethanol. Ensure the absorbance at 517 nm is approximately 1.0.[9] This solution should be freshly prepared and protected from light.[9][10]
-
Prepare a stock solution of the test compound (this compound) in a suitable solvent (e.g., methanol).
-
Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid, Trolox) to generate a range of concentrations.[9][11]
-
-
Assay Procedure:
-
In a 96-well plate, add a defined volume of each sample dilution (e.g., 100 µL).
-
Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well to initiate the reaction.[9]
-
Include a blank control containing only the solvent and the DPPH solution.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the scavenging percentage against the sample concentration.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the inhibition of fluorescein (B123965) degradation by peroxyl radicals generated from AAPH.[12]
-
Reagent Preparation:
-
Prepare a 75 mM phosphate (B84403) buffer (pH 7.4).[12]
-
Prepare a working solution of fluorescein (e.g., 4 µM) in the phosphate buffer.
-
Prepare a solution of the free radical initiator, AAPH (e.g., 75 mM), in the phosphate buffer. This must be prepared fresh.[13]
-
Prepare a stock solution of Trolox (a water-soluble vitamin E analog) to serve as the standard. Create a standard curve by preparing serial dilutions (e.g., 0-100 µM).[12]
-
Prepare the test compound in phosphate buffer at various concentrations.
-
-
Assay Procedure (96-well black microplate):
-
Measurement:
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for each well from the fluorescence decay curve.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample/standard (Net AUC = AUC_sample - AUC_blank).[13]
-
Plot the Net AUC for the Trolox standards against their concentrations to create a standard curve.
-
Determine the Trolox Equivalents (TE) for the test compound from the standard curve. Results are expressed as µmole TE per gram or mole of the compound.[12]
-
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies NO production by measuring its stable end-product, nitrite (B80452), in the cell culture medium using the Griess reagent.[16][17]
Caption: Experimental workflow for the Nitric Oxide (NO) production assay.
-
Cell Culture:
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing various concentrations of the test compound. Pre-incubate for 1-2 hours.
-
Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate for an additional 24 hours at 37°C in a 5% CO₂ incubator.[17]
-
-
Nitrite Measurement (Griess Assay):
-
Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.[16][17]
-
Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of the Griess reagent to each well.[17]
-
Incubate at room temperature for 10 minutes, protected from light.[17]
-
-
Data Analysis:
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
A parallel MTT or CCK-8 assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.[17]
Western Blotting for MAPK Pathway Analysis
This protocol allows for the detection of phosphorylated (activated) forms of MAPK proteins like p38 and ERK.[19]
-
Cell Lysis and Protein Quantification:
-
Culture and treat cells (e.g., RAW 264.7) as described in the NO assay.
-
Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., anti-phospho-p38, anti-phospho-ERK).[20][21]
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the respective MAPK proteins or a housekeeping protein like β-actin or GAPDH.
-
Quantify band intensities using densitometry software.
-
Conclusion and Future Directions
This compound is a natural polyphenol with established antioxidant and anti-inflammatory potential, making it a valuable candidate for further scientific exploration.[1] This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to investigate its mechanisms of action and quantify its biological effects. Future research should focus on generating robust quantitative data for its bioactivities, exploring its effects on a wider range of cellular targets and signaling pathways, and assessing its efficacy and safety in in vivo models. Such studies will be critical in elucidating its full therapeutic potential in the fields of pharmacology and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(3,4-dihydroxyphenyl)-butan-2-one [webbook.nist.gov]
- 6. 4-(3,4-Dihydroxyphenyl)-2-butanone | CAS#:61152-62-3 | Chemsrc [chemsrc.com]
- 7. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents [patents.google.com]
- 8. CN102372617A - Preparation method of spice 4-(4-hydroxyphenyl)-2-butanone - Google Patents [patents.google.com]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-(3,4-Dihydroxyphenyl)butan-2-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 4-(3,4-dihydroxyphenyl)butan-2-one, a catechol-containing compound with potential applications in pharmaceutical research due to its antioxidant and anti-inflammatory properties. The synthesis is based on a robust and well-established two-step reaction sequence analogous to the industrial synthesis of structurally related flavor compounds such as zingerone (B1684294) and raspberry ketone. The protocol first involves a base-catalyzed Claisen-Schmidt condensation of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) with acetone (B3395972) to yield an unsaturated ketone intermediate. This is followed by a selective catalytic hydrogenation of the carbon-carbon double bond to furnish the target compound. This application note provides detailed methodologies, reagent specifications, and reaction conditions suitable for laboratory-scale synthesis.
Introduction
This compound is a phenolic compound that has been isolated from the bacterium Lactobacillus plantarum subsp. argentoratensis and has demonstrated noteworthy antioxidant and anti-inflammatory activities.[1] Its structural motif, featuring a catechol group, is a key pharmacophore in many biologically active molecules. The reliable chemical synthesis of this compound is essential for further pharmacological evaluation and potential drug development. The synthetic route detailed herein is a cost-effective and efficient method utilizing readily available starting materials.
The synthesis proceeds in two main stages:
-
Claisen-Schmidt Condensation: An aldol (B89426) condensation between 3,4-dihydroxybenzaldehyde and acetone, catalyzed by a base, forms the α,β-unsaturated ketone, 4-(3,4-dihydroxyphenyl)but-3-en-2-one.
-
Catalytic Hydrogenation: The selective reduction of the double bond in the intermediate, without affecting the carbonyl group or the aromatic ring, yields the final product, this compound.
Data Presentation
Table 1: Reagent Specifications and Molar Quantities for Step 1
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Moles | Quantity |
| 3,4-Dihydroxybenzaldehyde | C₇H₆O₃ | 138.12 | 0.10 | 13.81 g |
| Acetone | C₃H₆O | 58.08 | 0.50 | 36.5 mL |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | 0.12 | 4.80 g |
| Ethanol (B145695) | C₂H₅OH | 46.07 | - | 100 mL |
| Water | H₂O | 18.02 | - | 120 mL |
Table 2: Reagent Specifications for Step 2
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Moles | Quantity |
| 4-(3,4-Dihydroxyphenyl)but-3-en-2-one | C₁₀H₁₀O₃ | 178.18 | 0.08 (Theor.) | 14.25 g (Theor.) |
| Palladium on Carbon (10%) | Pd/C | - | - | 0.5 g |
| Ethyl Acetate (B1210297) | C₄H₈O₂ | 88.11 | - | 200 mL |
| Hydrogen Gas | H₂ | 2.02 | Excess | 1 atm (balloon) |
Table 3: Product Characterization
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Expected Yield |
| 4-(3,4-Dihydroxyphenyl)but-3-en-2-one | C₁₀H₁₀O₃ | 178.18 | Yellow/Orange Solid | 80-90% |
| This compound | C₁₀H₁₂O₃ | 180.20 | Off-white/Pale Yellow Solid | 90-98% |
Experimental Protocols
Step 1: Synthesis of 4-(3,4-Dihydroxyphenyl)but-3-en-2-one (Claisen-Schmidt Condensation)
This procedure is adapted from established protocols for similar aldehydes.
-
Preparation of the Aldehyde Solution: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.81 g (0.10 mol) of 3,4-dihydroxybenzaldehyde in 100 mL of ethanol.
-
Addition of Acetone: To the stirred solution, add 36.5 mL (0.50 mol) of acetone.
-
Preparation of the Base Solution: In a separate beaker, dissolve 4.80 g (0.12 mol) of sodium hydroxide in 120 mL of water and cool the solution to room temperature.
-
Reaction Initiation: Slowly add the sodium hydroxide solution to the flask containing the aldehyde and acetone over a period of 30 minutes. The use of a dropping funnel is recommended. Maintain the temperature of the reaction mixture at 20-25°C, using a water bath if necessary.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The formation of a yellow or orange precipitate indicates product formation.
-
Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath for 30 minutes. Acidify the mixture to a pH of approximately 3-4 by the slow addition of 2M hydrochloric acid. This will precipitate the product fully.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. Dry the crude product in a vacuum oven. Recrystallization from aqueous ethanol can be performed for further purification if required.
Step 2: Synthesis of this compound (Catalytic Hydrogenation)
This protocol employs standard catalytic hydrogenation conditions.
-
Reaction Setup: To a 500 mL three-necked flask, add the dried 4-(3,4-dihydroxyphenyl)but-3-en-2-one (0.08 mol, from Step 1) and 200 mL of ethyl acetate.
-
Catalyst Addition: Carefully add 0.5 g of 10% palladium on carbon (Pd/C) catalyst to the flask under a nitrogen or argon atmosphere to prevent ignition.
-
Hydrogenation: Seal the flask, evacuate it, and then backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction Execution: Stir the suspension vigorously at room temperature under a hydrogen atmosphere (balloon pressure is sufficient) for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. The disappearance of the UV-active spot of the starting material and the appearance of the product spot (which may be visualized with a potassium permanganate (B83412) stain) indicates completion.
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethyl acetate to recover any adsorbed product. Caution: The catalyst on the Celite pad is pyrophoric and should be quenched by slowly adding water before disposal.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the desired product, this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes if necessary.
Visualizations
Synthesis Workflow
Caption: Two-step synthesis of this compound.
Signaling Pathway (Illustrative)
As the primary focus of this document is the synthesis protocol, a signaling pathway diagram is not directly applicable. The workflow diagram above illustrates the logical relationship of the synthesis steps.
References
Application Notes and Protocols for the Laboratory Synthesis of 4-(3,4-Dihydroxyphenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 4-(3,4-dihydroxyphenyl)butan-2-one, a catechol analogue of the naturally occurring raspberry ketone. The protocol outlines a robust three-step synthetic pathway designed to be accessible to researchers with a foundational knowledge of organic synthesis.
Introduction
This compound is a phenolic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active catechols and ketones. Its synthesis requires a strategic approach to manage the reactive catechol moiety, which is susceptible to oxidation. The presented protocol utilizes a protection-synthesis-deprotection strategy, starting from commercially available 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). This method ensures a reliable and scalable synthesis of the target compound.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a three-step process:
-
Claisen-Schmidt Condensation: An aldol (B89426) condensation of 3,4-dimethoxybenzaldehyde with acetone (B3395972) to form 4-(3,4-dimethoxyphenyl)but-3-en-2-one (B8797900).
-
Catalytic Hydrogenation: The selective reduction of the carbon-carbon double bond of the enone intermediate to yield 4-(3,4-dimethoxyphenyl)butan-2-one (B3147733).
-
Demethylation: The cleavage of the two methyl ether groups to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 4-(3,4-Dimethoxyphenyl)but-3-en-2-one
This step involves a base-catalyzed Claisen-Schmidt condensation between 3,4-dimethoxybenzaldehyde and acetone.
Materials:
-
3,4-Dimethoxybenzaldehyde (Veratraldehyde)
-
Acetone
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.1 eq) in deionized water and cool it in an ice bath.
-
To the stirred solution of 3,4-dimethoxybenzaldehyde, add acetone (10 eq).
-
Slowly add the cold sodium hydroxide solution to the reaction mixture, maintaining the temperature below 25°C.
-
Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold deionized water with stirring.
-
A yellow precipitate of 4-(3,4-dimethoxyphenyl)but-3-en-2-one will form.
-
Collect the solid by vacuum filtration using a Büchner funnel, and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
Step 2: Synthesis of 4-(3,4-Dimethoxyphenyl)butan-2-one
This step involves the selective hydrogenation of the alkene double bond of the intermediate product.
Materials:
-
4-(3,4-Dimethoxyphenyl)but-3-en-2-one
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl acetate (B1210297)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Celite® or other filter aid
-
Rotary evaporator
Procedure:
-
Place 4-(3,4-dimethoxyphenyl)but-3-en-2-one (1.0 eq) and a catalytic amount of 10% Pd/C (typically 1-5 mol%) in a suitable hydrogenation flask.
-
Add a solvent such as ethanol or ethyl acetate to dissolve the starting material.
-
Connect the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas several times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed. This typically takes 4-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-(3,4-dimethoxyphenyl)butan-2-one. The product can be purified further by column chromatography if necessary.
Step 3: Synthesis of this compound
The final step is the demethylation of the methoxy (B1213986) groups to yield the target catechol. This is a sensitive reaction, and care must be taken to avoid oxidation of the product.
Materials:
-
4-(3,4-Dimethoxyphenyl)butan-2-one
-
Boron tribromide (BBr₃) or Hydrobromic acid (HBr)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
-
Dry ice/acetone bath
-
Schlenk line or other inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure (using Boron Tribromide):
-
Under an inert atmosphere (nitrogen or argon), dissolve 4-(3,4-dimethoxyphenyl)butan-2-one (1.0 eq) in anhydrous dichloromethane in a flame-dried Schlenk flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (2.5-3.0 eq) in DCM to the reaction mixture.
-
Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure. Add more methanol and co-evaporate to remove residual boron salts as volatile trimethyl borate.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Data Presentation
| Step | Reactant | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 3,4-Dimethoxybenzaldehyde | Acetone, NaOH | Ethanol/Water | RT | 2-4 | 85-95 |
| 2 | 4-(3,4-Dimethoxyphenyl)but-3-en-2-one | 10% Pd/C, H₂ | Ethanol | RT | 4-24 | 90-98 |
| 3 | 4-(3,4-Dimethoxyphenyl)butan-2-one | BBr₃ | Dichloromethane | -78 to RT | 3-5 | 60-80 |
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Logical Relationship of Synthesis Steps
Caption: Logical progression from starting material to the final product.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(3,4-Dihydroxyphenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(3,4-Dihydroxyphenyl)butan-2-one, a metabolite of raspberry ketone. The described reverse-phase HPLC (RP-HPLC) protocol is designed for accuracy, precision, and reliability in research and quality control settings. This document provides comprehensive experimental protocols, data presentation guidelines, and visual representations of the analytical workflow.
Introduction
This compound is a phenolic compound of interest in various fields, including pharmacology and food science, due to its antioxidant and anti-inflammatory properties.[1] It is also a known metabolite of raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), a popular flavoring agent and weight-loss supplement.[2] Accurate and precise analytical methods are crucial for pharmacokinetic studies, quality assessment of products, and research into its biological activities. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and reliable technique for the quantification of such phenolic compounds.
This application note presents a detailed protocol for the analysis of this compound using RP-HPLC. The method is adapted from established analytical procedures for similar phenolic compounds and raspberry ketone metabolites.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Gradient | 5% B to 55% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: The sample preparation will vary depending on the matrix. For biological samples like plasma or tissue homogenates, a protein precipitation step followed by centrifugation is recommended. For instance, to 100 µL of plasma, add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes. The supernatant can then be injected into the HPLC system.[2]
Method Validation Parameters
To ensure the reliability of the analytical method, it is essential to perform method validation. The following parameters should be assessed:
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery between 80% and 120% |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
Data Presentation
All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| Correlation Coefficient (r²) | [Insert Value] |
Table 2: Accuracy and Precision Data
| Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=6) |
| Low QC | [Insert Data] | [Insert Data] | [Insert Data] |
| Mid QC | [Insert Data] | [Insert Data] | [Insert Data] |
| High QC | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
References
Application Notes and Protocols for the Quantification of 4-(3,4-Dihydroxyphenyl)butan-2-one by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Dihydroxyphenyl)butan-2-one, a structural analog of the more commonly known raspberry ketone [4-(4-hydroxyphenyl)butan-2-one], is a phenolic compound of interest in various fields, including pharmacology and metabolomics. Accurate quantification of this analyte is crucial for understanding its biological effects, pharmacokinetics, and potential therapeutic applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds like this compound by GC-MS often requires a derivatization step to increase their volatility and thermal stability, thereby improving chromatographic peak shape and sensitivity.
This document provides a detailed protocol for the quantification of this compound in various matrices using GC-MS. The protocol includes procedures for sample preparation, derivatization, instrument parameters, and data analysis.
Experimental Protocols
Principle
This method is based on the derivatization of this compound to a more volatile and thermally stable form, followed by separation and quantification using GC-MS. A common and effective derivatization strategy for compounds containing hydroxyl and ketone functional groups involves a two-step process: oximation of the keto group followed by silylation of the hydroxyl groups. This dual derivatization increases the volatility of the analyte and produces characteristic mass spectra suitable for sensitive and specific detection using Selected Ion Monitoring (SIM) mode.
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS): A suitable deuterated analog or a structurally similar compound not present in the sample (e.g., 4-(4-hydroxy-3-methoxyphenyl)butan-2-one)
-
Solvents: Methanol (B129727), Ethyl Acetate, Hexane (all HPLC or GC grade)
-
Derivatization Reagents:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
-
Sodium sulfate (B86663) (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas for evaporation
Sample Preparation
The sample preparation procedure should be adapted based on the matrix.
3.1. Biological Fluids (e.g., Plasma, Urine)
-
Internal Standard Spiking: To 1 mL of the sample, add a known amount of the internal standard solution.
-
Hydrolysis (for conjugated forms, optional): For urine samples, enzymatic hydrolysis with β-glucuronidase/sulfatase may be necessary to cleave conjugated metabolites.
-
Protein Precipitation (for plasma): Add 3 volumes of ice-cold acetonitrile (B52724) to the plasma sample. Vortex and then centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the supernatant or urine sample to ~5-6 with a suitable buffer.
-
Extract twice with 3 mL of ethyl acetate.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
3.2. Tissue Samples
-
Homogenization: Homogenize a known weight of the tissue sample in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate.
-
Extraction: Perform LLE or SPE as described for biological fluids.
-
Evaporation: Evaporate the solvent to dryness.
3.3. Plant Material/Food Samples
-
Homogenization: Homogenize a known weight of the sample with methanol.
-
Extraction: Sonicate the mixture for 15 minutes and then centrifuge. Collect the methanol extract. Repeat the extraction twice.
-
Evaporation: Pool the extracts and evaporate to dryness under reduced pressure.
-
Clean-up (SPE): Re-dissolve the residue in a small amount of water and load it onto a pre-conditioned C18 SPE cartridge. Wash with water and then elute the analyte with methanol.
-
Evaporation: Evaporate the methanol eluate to dryness.
Derivatization
-
Oximation: To the dried extract, add 50 µL of a 2% PFBHA solution in pyridine. Incubate at 60°C for 30 minutes. This step derivatizes the ketone group.
-
Evaporation: Evaporate the pyridine under a gentle stream of nitrogen.
-
Silylation: Add 50 µL of BSTFA with 1% TMCS to the dried residue. Cap the vial tightly and incubate at 70°C for 60 minutes. This step derivatizes the hydroxyl groups.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Parameters
The following are typical GC-MS parameters that may require optimization for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 100°C, hold for 2 min- Ramp 1: 10°C/min to 200°C- Ramp 2: 20°C/min to 300°C, hold for 5 min |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions: The characteristic ions for the derivatized this compound and the internal standard should be determined by injecting a derivatized standard and acquiring a full scan mass spectrum. Select at least three ions for each compound (one for quantification and two for qualification).
Data Presentation
Quantitative data should be summarized in a clear and structured format.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 50 | Value |
| 100 | Value |
| 500 | Value |
| R² | Value |
Table 2: Quantitative Results in Samples
| Sample ID | Concentration (ng/mL or ng/g) | RSD (%) |
| Sample 1 | Value | Value |
| Sample 2 | Value | Value |
| Sample 3 | Value | Value |
| Control | Value | Value |
Mandatory Visualizations
Caption: Experimental workflow for GC-MS quantification.
Caption: Logical steps for analyte quantification.
Application Notes and Protocols for 4-(3,4-Dihydroxyphenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed NMR and mass spectrometry data for 4-(3,4-Dihydroxyphenyl)butan-2-one, also known as Zingerone, a phenolic compound with noted antioxidant and anti-inflammatory properties. The information herein is intended to support research and development activities by providing clear spectral data, experimental protocols, and an overview of its biological signaling context.
Spectroscopic Data
The following tables summarize the key NMR and mass spectrometry data for this compound.
¹H and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The data presented below is based on spectra obtained in deuterated methanol (B129727) (CD₃OD).
Table 1: ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 2.15 | s | - | 30.7 |
| 2 | - | - | - | 208.5 |
| 3 | 2.81 | t | 7.5 | 51.5 |
| 4 | 2.75 | t | 7.5 | 30.7 |
| 1' | - | - | - | 133.0 |
| 2' | 6.70 | d | 8.0 | 115.9 |
| 3' | - | - | - | 145.5 |
| 4' | - | - | - | 143.9 |
| 5' | 6.67 | dd | 8.0, 2.0 | 116.3 |
| 6' | 6.55 | d | 2.0 | 121.2 |
Note: The assignments are based on predictive models and comparison with similar structures. Actual chemical shifts may vary depending on experimental conditions.
Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and can provide structural information through fragmentation analysis.
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z (Da) | Relative Intensity (%) | Proposed Fragment Structure |
| [M]⁺ | 180.08 | 45 | Molecular Ion |
| [M-CH₃CO]⁺ | 137.06 | 100 | Loss of acetyl group |
| [C₇H₇O]⁺ | 107.05 | 30 | Benzylic cleavage |
Note: The fragmentation pattern is based on typical behavior for this class of compounds under electron ionization (EI).
Experimental Protocols
Detailed methodologies for the acquisition of NMR and mass spectrometry data are provided below.
NMR Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated methanol (CD₃OD, 99.8% D)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.7 mL of CD₃OD to the vial to dissolve the sample.
-
Gently vortex or swirl the vial to ensure complete dissolution.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CD₃OD solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse program: zg30
-
Number of scans: 16-32
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-3 s
-
Relaxation delay: 2 s
-
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse program: zgpg30
-
Number of scans: 1024 or more, depending on sample concentration
-
Spectral width: ~220 ppm
-
Acquisition time: ~1 s
-
Relaxation delay: 2 s
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of CD₃OD (δH = 3.31 ppm, δC = 49.0 ppm).
-
Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.
Materials:
-
This compound sample
-
Methanol (HPLC grade)
-
GC-MS instrument with an electron ionization (EI) source
-
GC column suitable for polar compounds (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in methanol.
-
Filter the solution through a 0.22 µm syringe filter if any particulate matter is present.
-
-
Instrument Setup and Analysis:
-
GC Conditions:
-
Injector temperature: 250 °C
-
Injection volume: 1 µL
-
Split ratio: 20:1
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven temperature program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 min at 280 °C
-
-
-
MS Conditions:
-
Ion source: Electron Ionization (EI)
-
Ionization energy: 70 eV
-
Source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Scan range: m/z 40-400
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways to explain the observed fragment ions.
-
Signaling Pathway and Experimental Workflow
Anti-Inflammatory Signaling Pathway of Zingerone
This compound (Zingerone) has been shown to exert anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
Experimental Workflow for Data Acquisition and Analysis
The following diagram illustrates the logical workflow for the characterization of this compound using NMR and MS techniques.
Application Notes and Protocols for 4-(3,4-Dihydroxyphenyl)butan-2-one in Microbial Fermentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research applications of 4-(3,4-Dihydroxyphenyl)butan-2-one in the field of microbial fermentation. This document is intended for researchers, scientists, and drug development professionals interested in the biotechnological production and utilization of this valuable phenolic compound.
Introduction
This compound, a catechol derivative, is a phenolic compound with demonstrated antioxidant and anti-inflammatory properties.[1][2] Its structural similarity to the well-known flavor and fragrance compound, raspberry ketone [4-(4-hydroxyphenyl)butan-2-one], suggests its potential for analogous applications and biosynthetic pathways. The microbial fermentation applications of this compound can be broadly categorized into two main areas: its production using engineered microorganisms and its use as a bioactive supplement in fermentation processes.
Application 1: Microbial Production of this compound
The de novo microbial production of this compound from simple carbon sources like glucose is a promising alternative to complex chemical synthesis or extraction from natural sources. By leveraging the metabolic machinery of engineered microbes such as Escherichia coli or Saccharomyces cerevisiae, this compound can be produced sustainably. The biosynthetic pathway typically involves the overexpression of a series of enzymes that channel carbon flux from central metabolism towards the desired product.
Biosynthetic Pathway
The proposed biosynthetic pathway for this compound in a microbial host starts from L-tyrosine, a product of the shikimate pathway. The key enzymatic steps are:
-
Hydroxylation of L-tyrosine: An L-tyrosine hydroxylase converts L-tyrosine to L-DOPA.
-
Deamination: A tyrosine ammonia-lyase (TAL) or a phenylalanine ammonia-lyase (PAL) with activity towards L-DOPA converts it to caffeic acid.
-
Activation: A 4-coumarate:CoA ligase (4CL) activates caffeic acid to caffeoyl-CoA.
-
Condensation: A benzalacetone synthase (BAS) catalyzes the condensation of caffeoyl-CoA with malonyl-CoA to form the precursor to this compound.
-
Reduction: A reductase enzyme reduces the double bond to yield the final product.
To enhance the production of this compound, metabolic engineering strategies can be employed to increase the precursor supply. For instance, overexpression of the fabF gene, which encodes β-ketoacyl-acyl carrier protein synthase II, can increase the intracellular pool of malonyl-CoA.[1][2]
Quantitative Data from Analogous Fermentation
The following table summarizes quantitative data from fed-batch fermentation of engineered E. coli for the production of the related compound, raspberry ketone, from glucose. These values provide a benchmark for the expected yields and productivities for this compound production.
| Strain/Genetic Modification | Carbon Source | Precursor Produced | Precursor Titer (g/L) | Final Product | Final Titer (mg/L) | Reference |
| Engineered E. coli | Glucose | L-Tyrosine | 19.3 | Raspberry Ketone | - | [1][2] |
| Engineered E. coli | Glucose | p-Coumaric Acid | 1.9 | Raspberry Ketone | - | [1][2] |
| Engineered E. coli with fabF overexpression | Glucose | - | - | Raspberry Ketone | 62 | [1][2] |
| Engineered E. coli (p-coumaric acid feeding) | p-Coumaric Acid | - | - | Raspberry Ketone | 91.0 | [3] |
| Engineered C. glutamicum (p-coumaric acid feeding) | p-Coumaric Acid | - | - | Raspberry Ketone | 99.8 | [3] |
Experimental Protocol: Fed-Batch Fermentation of Engineered E. coli
This protocol is adapted from methodologies for raspberry ketone production and can be optimized for this compound.
1. Strain and Plasmid Construction:
-
Use an E. coli strain optimized for aromatic amino acid production.
-
Clone the genes for tyrosine hydroxylase, TAL/PAL, 4CL, BAS, and a suitable reductase into an appropriate expression vector under the control of an inducible promoter (e.g., T7 or araBAD).
-
Co-express fabF from a compatible plasmid to enhance malonyl-CoA supply.
2. Pre-culture Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.
-
Incubate at 37°C with shaking at 200 rpm for 16 hours.
3. Inoculum Culture:
-
Inoculate 100 mL of M9 minimal medium (supplemented with 2% glucose, 1% casamino acids, and antibiotics) with the overnight pre-culture to an initial OD600 of 0.1.
-
Incubate at 37°C with shaking at 200 rpm until the OD600 reaches 2.0.
4. Fed-Batch Fermentation:
-
Aseptically transfer the inoculum culture to a 1 L bioreactor containing 0.5 L of fermentation medium (e.g., a defined medium with glucose as the carbon source, yeast extract, and necessary salts).
-
Maintain the temperature at 30°C and the pH at 7.0 (controlled by automated addition of 2 M NaOH or NH4OH).
-
Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed and airflow.
-
When the initial glucose is depleted (indicated by a sharp increase in DO), induce protein expression by adding the appropriate inducer (e.g., IPTG or L-arabinose).
-
Start a continuous feed of a concentrated glucose solution (e.g., 50% w/v) at a rate of 0.8 g/L/h.
-
Take samples periodically to monitor cell growth (OD600) and product formation.
5. Product Extraction and Analysis:
-
Centrifuge the culture samples to separate the cells from the supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297).
-
Evaporate the ethyl acetate layer to dryness and re-dissolve the residue in methanol.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of this compound.
Application 2: Bioactive Supplement in Microbial Fermentation
Given its antioxidant and potential antimicrobial properties, this compound can be used as a supplement in microbial fermentations to:
-
Protect producer strains from oxidative stress: In high-density cultures, reactive oxygen species (ROS) can accumulate and damage cells, thereby reducing productivity. The antioxidant activity of this compound can mitigate this effect.
-
Control microbial contaminants: Its potential antimicrobial properties could be harnessed to selectively inhibit the growth of contaminating microorganisms in a fermentation process.
-
Enhance the production of other valuable compounds: By reducing cellular stress or by yet unknown mechanisms, it may improve the yield of other target molecules produced by the host microorganism.
Experimental Protocol: Assessing the Bioactive Effects on Microbial Growth and Metabolism
This protocol provides a general framework to investigate the effects of this compound on a microbial culture.
1. Microorganism and Media:
-
Select a microbial strain of interest (e.g., a producer of a specific enzyme, antibiotic, or other metabolite).
-
Prepare the appropriate growth medium for the selected microorganism.
2. Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to prepare a concentrated stock solution (e.g., 100 mM).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
3. Experimental Setup:
-
In a 96-well microplate or a series of shake flasks, prepare the growth medium.
-
Add the this compound stock solution to achieve a range of final concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM). Include a solvent control.
-
Inoculate each well or flask with the microbial culture to a defined starting cell density (e.g., OD600 of 0.05).
4. Incubation and Monitoring:
-
Incubate the cultures under optimal growth conditions (temperature, shaking).
-
Monitor microbial growth over time by measuring the optical density at 600 nm (OD600).
5. Analysis:
-
At specific time points, collect samples from the cultures.
-
Metabolite Analysis: Centrifuge the samples and analyze the supernatant for the production of target metabolites using HPLC, GC-MS, or specific enzymatic assays.
-
Oxidative Stress Analysis: Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe (e.g., H2DCFDA).
-
Gene Expression Analysis: (Optional) Extract RNA and perform qRT-PCR to analyze the expression of genes related to stress response or secondary metabolism.
6. Data Interpretation:
-
Compare the growth curves, metabolite production profiles, and stress levels between the control and the cultures supplemented with this compound to determine its effects.
Conclusion
This compound is a compound of significant interest for microbial fermentation research. Its de novo production through metabolic engineering offers a sustainable manufacturing route for a potentially valuable bioactive molecule. Furthermore, its application as a fermentation supplement to enhance microbial robustness and productivity opens up new avenues for process optimization in the biotechnology and pharmaceutical industries. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the full potential of this versatile compound.
References
Application Notes and Protocols: 4-(3,4-Dihydroxyphenyl)butan-2-one in Antioxidant Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Dihydroxyphenyl)butan-2-one is a phenolic compound that has been isolated from the fermented stems of Alnus sibirica by Lactobacillus plantarum subsp. argentoratensis.[1] This compound has garnered interest within the scientific community for its potential antioxidant and anti-inflammatory properties.[1][2] Its chemical structure, featuring a catechol group, is characteristic of many potent antioxidant molecules. The ortho-dihydroxy substitution on the phenyl ring is a key feature for high superoxide (B77818) scavenging activity. This document provides detailed application notes and protocols for assessing the antioxidant activity of this compound using common in vitro assays.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Not specified in literature |
| Solubility | Soluble in organic solvents such as methanol (B129727) and ethanol (B145695) |
Antioxidant Activity Data
The antioxidant capacity of this compound has been quantified using various standard assays. The following table summarizes the available quantitative data, with IC50 values representing the concentration of the compound required to inhibit 50% of the respective radical.
| Assay | IC50 (µM) of this compound | Positive Control (Ascorbic Acid) IC50 (µM) | Reference |
| DPPH Radical Scavenging Activity | 73.8 ± 2.1 | 23.3 ± 1.5 | [1] |
| ABTS Radical Scavenging Activity | 47.7 ± 1.8 | 15.9 ± 1.2 | [1] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control, ascorbic acid.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color and is decolorized in the presence of an antioxidant, with the change in absorbance measured spectrophotometrically.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions from the stock solution. Prepare similar dilutions for the positive control, ascorbic acid.
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 10 µL of the solvent instead of the sample.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Proposed Antioxidant Mechanism and Signaling Pathway
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The catechol (3,4-dihydroxy) moiety is particularly effective in this regard due to the stability of the resulting phenoxyl radical.
While direct evidence for the specific signaling pathways modulated by this compound is not yet available, a plausible mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription and subsequent synthesis of protective enzymes. Structurally similar phenolic compounds have been shown to activate the Nrf2/ARE pathway.
Caption: Proposed Nrf2-mediated antioxidant signaling pathway for this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for in vitro antioxidant activity screening.
Caption: General experimental workflow for in vitro antioxidant activity assays.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 4-(3,4-Dihydroxyphenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Dihydroxyphenyl)butan-2-one, a phenolic compound sometimes referred to as raspberry ketone, has demonstrated antioxidant and anti-inflammatory properties[1][2][3][4]. These characteristics make it a compound of interest for research and development in the context of inflammatory diseases. This document provides a detailed protocol for evaluating the in vitro anti-inflammatory effects of this compound using a well-established lipopolysaccharide (LPS)-induced inflammation model in murine macrophage RAW 264.7 cells.
The protocols outlined below describe methods to assess the compound's ability to modulate key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, potential underlying mechanisms involving the NF-κB and MAPK signaling pathways are discussed, providing a comprehensive framework for its initial anti-inflammatory characterization.
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± S.D. |
| Vehicle Control (e.g., DMSO) | 100 ± S.D. |
| 1 | Value ± S.D. |
| 10 | Value ± S.D. |
| 25 | Value ± S.D. |
| 50 | Value ± S.D. |
| 100 | Value ± S.D. |
| S.D.: Standard Deviation |
Table 2: Inhibition of Nitric Oxide (NO) Production
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | Value ± S.D. | - |
| LPS (1 µg/mL) | Value ± S.D. | 0 |
| LPS + this compound (10 µM) | Value ± S.D. | Value ± S.D. |
| LPS + this compound (25 µM) | Value ± S.D. | Value ± S.D. |
| LPS + this compound (50 µM) | Value ± S.D. | Value ± S.D. |
| LPS + Positive Control (e.g., Dexamethasone) | Value ± S.D. | Value ± S.D. |
| S.D.: Standard Deviation |
Table 3: Inhibition of Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | Value ± S.D. | Value ± S.D. |
| LPS (1 µg/mL) | Value ± S.D. | Value ± S.D. |
| LPS + this compound (10 µM) | Value ± S.D. | Value ± S.D. |
| LPS + this compound (25 µM) | Value ± S.D. | Value ± S.D. |
| LPS + this compound (50 µM) | Value ± S.D. | Value ± S.D. |
| LPS + Positive Control (e.g., Dexamethasone) | Value ± S.D. | Value ± S.D. |
| S.D.: Standard Deviation |
Experimental Protocols
Cell Culture and Maintenance
Murine macrophage cell line RAW 264.7 is a suitable model for studying inflammation[5][6][7].
-
Cell Line: RAW 264.7 (ATCC® TIB-71™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
To determine the non-toxic concentration range of this compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
In Vitro Anti-inflammatory Assay
-
Seed RAW 264.7 cells in appropriate plates (e.g., 24-well or 96-well plates) at a density of 2.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours[5][7]. Include a positive control group treated with an anti-inflammatory drug like dexamethasone.
Nitric oxide is a key inflammatory mediator, and its production can be measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent[8].
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of the treated plate.
-
In a new 96-well plate, add the collected supernatant.
-
Prepare a standard curve using sodium nitrite (NaNO₂) in culture medium.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well containing supernatant and standards[9].
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Procedure:
-
Collect the cell culture supernatants from the treated plates.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits used[10][11][12][13][14].
-
Briefly, this involves adding the supernatants to antibody-coated microplates, followed by the addition of detection antibodies, enzyme conjugates (like HRP), and a substrate to produce a colorimetric signal.
-
Measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curves generated with recombinant cytokines.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro anti-inflammatory assay.
NF-κB Signaling Pathway
Caption: Simplified NF-κB inflammatory signaling pathway.
MAPK Signaling Pathway
Caption: Overview of the MAPK inflammatory signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Raspberry ketones: Uses, side effects, and more [medicalnewstoday.com]
- 5. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 4-(3,4-Dihydroxyphenyl)butan-2-one in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of 4-(3,4-dihydroxyphenyl)butan-2-one and its potential applications as a substrate in enzymatic reactions. Direct experimental data on this specific compound as a primary enzymatic substrate is limited in current literature. However, its structural similarity to the well-researched raspberry ketone [4-(4-hydroxyphenyl)butan-2-one], and its confirmed status as a mammalian metabolite of raspberry ketone, allows for informed postulation of its enzymatic interactions. This document will therefore present a comprehensive case study on the enzymatic reactions of raspberry ketone as a proxy, followed by hypothesized reactions and detailed experimental protocols to investigate the enzymatic fate of this compound. This compound has been isolated from Lactobacillus plantarum subsp. argentoratensis and is noted for its antioxidant and anti-inflammatory properties.[1][2]
Case Study: Enzymatic Synthesis of 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone)
The biosynthesis of raspberry ketone is a well-characterized pathway, providing a valuable model for understanding potential enzymatic reactions involving similar phenylbutanones. The primary pathway involves the conversion of p-coumaroyl-CoA through the action of two key enzymes: benzalacetone synthase (BAS) and raspberry ketone/zingerone synthase (RZS1).
Biosynthetic Pathway of Raspberry Ketone
The synthesis begins with the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA, catalyzed by benzalacetone synthase (BAS). This reaction forms the intermediate 4-hydroxybenzalacetone (HBA). Subsequently, the NADPH-dependent reductase, raspberry ketone/zingerone synthase 1 (RZS1), reduces the double bond of HBA to yield the final product, 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone).
Quantitative Data for Raspberry Ketone/Zingerone Synthase 1 (RZS1)
| Enzyme Variant | Cofactor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| RZS1 G191D | NADPH | 1.8 ± 0.2 | 0.81 ± 0.02 | 4.5 x 105 |
| RZS1 G191D | NADH | 13.9 ± 1.5 | 0.94 ± 0.03 | 6.8 x 104 |
Data adapted from studies on RZS1 engineering. Kinetic parameters for the natural substrate, HBA, were not fully characterized in this context.
Protocol for In Vitro Enzymatic Synthesis of Raspberry Ketone
This protocol describes a 'one-pot' cell-free reaction to produce raspberry ketone from the precursor 4-hydroxybenzalacetone (HBA).
Materials:
-
Purified RZS1 enzyme (wild-type or engineered variant, e.g., G191D)
-
4-hydroxybenzalacetone (HBA) substrate
-
NADPH or NADH cofactor
-
Cofactor regeneration system (e.g., glucose, glucose dehydrogenase)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
Quenching solution (e.g., 1 M HCl or organic solvent like ethyl acetate)
-
HPLC or LC-MS system for analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Reaction Buffer to a final volume of 1 mL.
-
HBA (e.g., 1 mM final concentration).
-
NAD(P)H (e.g., 1.5 mM final concentration).
-
Components of the cofactor regeneration system as per manufacturer's instructions.
-
Purified RZS1 enzyme (concentration to be optimized, e.g., 1-5 µM).
-
-
Initiation and Incubation: Initiate the reaction by adding the RZS1 enzyme. Incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) with gentle agitation.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 6 hours), withdraw an aliquot of the reaction mixture (e.g., 100 µL).
-
Reaction Quenching: Immediately stop the reaction in the aliquot by adding an equal volume of quenching solution.
-
Sample Preparation: Centrifuge the quenched sample to pellet any precipitated protein. Transfer the supernatant for analysis. If using an organic solvent for quenching, the product will be extracted into the organic layer.
-
Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to quantify the consumption of HBA and the formation of raspberry ketone. A standard curve for both compounds should be generated for accurate quantification.
Potential Enzymatic Reactions Involving this compound
Based on its chemical structure, this compound is a plausible substrate for several classes of enzymes.
Formation via Aromatic Hydroxylation
Computational studies indicate that this compound is a metabolite of raspberry ketone in mammals. This transformation is a hydroxylation reaction at the C3 position of the phenyl ring, a reaction typically catalyzed by cytochrome P450 monooxygenases in the liver.
Potential Substrate for Norcoclaurine Synthase (NCS)
Norcoclaurine synthase (NCS) is a key enzyme in the biosynthesis of benzylisoquinoline alkaloids. It catalyzes the Pictet-Spengler condensation of dopamine (B1211576) (which contains a 3,4-dihydroxyphenyl group) and 4-hydroxyphenylacetaldehyde (4-HPAA).[3][4][5] Given the promiscuity of NCS towards various aldehydes and ketones, it is conceivable that this compound could interact with the enzyme, possibly acting as an alternative substrate in the presence of an amine donor like dopamine, or as a competitive inhibitor.[6]
Reference Kinetic Data for Natural NCS Substrates: The following table provides kinetic parameters for the natural substrates of NCS from Thalictrum flavum, which can serve as a baseline for comparison in future studies.[3][4]
| Substrate | Km (µM) | Saturation Kinetics |
| 4-Hydroxyphenylacetaldehyde (4-HPAA) | 335 - 700 | Hyperbolic |
| Dopamine | N/A (cooperative binding) | Sigmoidal (Hill coefficient ≈ 1.8-2.0) |
Other Potential Enzymatic Conversions
-
Oxidoreductases: The catechol (3,4-dihydroxy) group is susceptible to oxidation. Oxidoreductases, such as tyrosinases or laccases, could potentially oxidize the compound to form a reactive ortho-quinone, which can then undergo further non-enzymatic reactions.
-
Transferases: The hydroxyl groups are potential sites for conjugation reactions catalyzed by transferase enzymes.
-
O-Methyltransferases (OMTs) could methylate one or both hydroxyl groups.
-
Glycosyltransferases (GTs) could attach sugar moieties, increasing water solubility.
-
Sulfotransferases (SULTs) could add sulfate (B86663) groups.
-
Proposed Experimental Protocols
The following protocols outline methods to investigate the potential of this compound as an enzymatic substrate.
General Experimental Workflow
A systematic approach is required to identify enzymes that act on the target compound. The workflow below illustrates a screening and characterization process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-(3,4-Dihydroxyphenyl)-2-butanone | CAS#:61152-62-3 | Chemsrc [chemsrc.com]
- 3. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Norcoclaurine Synthase Is a Member of the Pathogenesis-Related 10/Bet v1 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Enzyme (S)‑Norcoclaurine Synthase Promiscuity to Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(3,4-Dihydroxyphenyl)butan-2-one in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,4-Dihydroxyphenyl)butan-2-one is a phenolic compound isolated from Alnus sibirica stems fermented by Lactobacillus plantarum subsp. argentoratensis.[1][2] This compound has demonstrated significant potential in cell culture applications due to its potent anti-inflammatory and antioxidant properties. Its ability to modulate key cellular signaling pathways makes it a valuable tool for research in areas such as inflammation, oxidative stress, and neurodegenerative diseases. These application notes provide detailed protocols for utilizing this compound in relevant cell-based assays.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO and Ethanol |
Applications in Cell Culture
Anti-Inflammatory Activity
This compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This suggests its potential as a modulator of the inflammatory response.
Quantitative Data: Inhibition of Nitric Oxide Production
| Cell Line | Treatment | IC₅₀ (µM) | Reference |
| RAW 264.7 | LPS-stimulated | 38.4 | Le et al., 2017 |
Antioxidant Activity
The compound exhibits significant radical scavenging activity, indicating its ability to combat oxidative stress at the cellular level. This is a crucial function in preventing cellular damage implicated in a wide range of pathologies.
Quantitative Data: Antioxidant Capacity
| Assay | IC₅₀ (µM) | Reference |
| DPPH Radical Scavenging | 42.1 | Le et al., 2017 |
Experimental Protocols
Protocol 1: Determination of Anti-Inflammatory Activity by Measuring Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol details the method to assess the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. After incubation, remove the medium from the wells and replace it with fresh medium containing the desired concentrations of the compound.
-
Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL). Include a negative control (cells with medium only) and a positive control (cells with LPS only).
-
Incubation: Incubate the plate for another 24 hours.
-
Griess Assay:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well containing the supernatant and standards.
-
Incubate at room temperature for 10 minutes, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100
References
- 1. Anti-Inflammatory and Anti-Oxidative Activities of Phenolic Compounds from Alnus sibirica Stems Fermented by Lactobacillus plantarum subsp. argentoratensis | MDPI [mdpi.com]
- 2. Anti-Inflammatory and Anti-Oxidative Activities of Phenolic Compounds from Alnus sibirica Stems Fermented by Lactobacillus plantarum subsp. argentoratensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3,4-Dihydroxyphenyl)butan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-(3,4-dihydroxyphenyl)butan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common synthetic strategies are:
-
Aldol Condensation: This route involves the condensation of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) or a protected derivative with acetone (B3395972), followed by the selective hydrogenation of the resulting α,β-unsaturated ketone. This approach is often favored due to the ready availability of the starting materials.
-
Friedel-Crafts Reaction: This method involves the acylation or alkylation of catechol (1,2-dihydroxybenzene) or a protected form with a suitable four-carbon synthon. This route can be more direct but often presents challenges related to the high reactivity of the catechol ring and the use of harsh catalysts.
Q2: Why is the catechol group problematic during synthesis?
A2: The 3,4-dihydroxy (catechol) moiety is highly susceptible to oxidation, which can lead to the formation of colored byproducts, primarily quinones, and can result in polymerization and reduced yields. This reactivity necessitates careful handling, often under inert atmospheres, and the use of protecting groups for the hydroxyl functions during certain synthetic steps.
Q3: What are suitable protecting groups for the catechol hydroxyls?
A3: Several protecting groups can be employed to mask the reactivity of the catechol group. The choice depends on the specific reaction conditions of the subsequent steps. Common options include:
-
Methoxymethyl (MOM) ethers: These are relatively stable to a range of conditions but can be cleaved with acid.
-
Benzyl (B1604629) (Bn) ethers: These are robust and can be removed by hydrogenolysis.
-
Acetals/Ketals (e.g., acetonide): These can be formed by reacting the catechol with a ketone or aldehyde and are typically removed under acidic conditions.
-
Silyl ethers (e.g., TBDMS): These are labile to fluoride (B91410) ions and acidic conditions.
Q4: How can I purify the final product, this compound?
A4: The product is a polar phenolic compound, which can make purification challenging. Column chromatography on silica (B1680970) gel is a common method. Due to the potential for the compound to stick to silica, a more polar solvent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297) in hexanes, may be necessary. In some cases, using a different stationary phase like neutral alumina (B75360) might be beneficial. Recrystallization from a suitable solvent system is also a viable purification technique.
Troubleshooting Guides
Synthetic Route 1: Aldol Condensation and Hydrogenation
Issue 1.1: Low yield or no product in the Aldol Condensation step.
| Possible Cause | Troubleshooting Suggestion |
| Ineffective base catalysis | Ensure the base (e.g., NaOH, KOH) is fresh and of the correct concentration. The reaction is base-catalyzed, so insufficient base will result in a slow or incomplete reaction. |
| Side reactions of the aldehyde | 3,4-Dihydroxybenzaldehyde can undergo side reactions under strongly basic conditions. Consider using a protected aldehyde (e.g., with MOM or benzyl ethers) to improve stability. |
| Low reactivity of acetone | Ensure a sufficient excess of acetone is used to drive the reaction forward. |
| Precipitation of starting material | Ensure adequate solvent is present to dissolve the starting materials at the reaction temperature. |
Issue 1.2: Formation of multiple products in the Aldol Condensation.
| Possible Cause | Troubleshooting Suggestion |
| Self-condensation of acetone | This is less likely when an aromatic aldehyde is used but can occur. Adding the acetone slowly to the reaction mixture containing the aldehyde and base can minimize this. |
| Formation of both mono- and di-condensation products | The initial condensation product can react with another molecule of the aldehyde. Control the stoichiometry of the reactants carefully. Using a slight excess of the aldehyde can favor the di-condensation product if that is desired. |
Issue 1.3: Incomplete or non-selective hydrogenation of the α,β-unsaturated ketone.
| Possible Cause | Troubleshooting Suggestion |
| Catalyst poisoning | The catalyst (e.g., Pd/C) can be poisoned by impurities. Ensure the starting material for the hydrogenation is pure. |
| Over-reduction | The ketone functionality can be reduced to an alcohol. Use a catalyst and conditions known for selective C=C bond hydrogenation in the presence of a ketone, such as specific supported palladium catalysts. Running the reaction at lower hydrogen pressure and temperature can improve selectivity. |
| Dehydrogenation of the catechol ring | While less common, harsh hydrogenation conditions could potentially affect the aromatic ring. Use milder conditions (e.g., lower pressure, shorter reaction time). |
Synthetic Route 2: Friedel-Crafts Reaction
Issue 2.1: Low yield or decomposition during Friedel-Crafts acylation/alkylation.
| Possible Cause | Troubleshooting Suggestion |
| High reactivity of the catechol ring | The electron-rich catechol ring is highly activated towards electrophilic aromatic substitution, which can lead to polysubstitution and polymerization. The use of a protected catechol derivative is strongly recommended. |
| Harsh Lewis acid catalyst | Strong Lewis acids like AlCl₃ can cause degradation of the sensitive catechol moiety. Consider using milder Lewis acids or alternative "greener" catalysts. |
| Rearrangement of the alkylating agent (in case of alkylation) | Friedel-Crafts alkylation is prone to carbocation rearrangements. Friedel-Crafts acylation, followed by reduction of the ketone, is a more reliable method to obtain the desired alkyl chain without rearrangement. |
General Troubleshooting
Issue 3.1: Product appears as a dark oil or solid, indicating oxidation.
| Possible Cause | Troubleshooting Suggestion |
| Exposure to air/oxygen | The catechol moiety is readily oxidized. Perform reactions and workups under an inert atmosphere (e.g., nitrogen or argon). Degas solvents before use. |
| Presence of metal impurities | Trace metals can catalyze oxidation. Use high-purity reagents and solvents. |
| Basic conditions during workup | Catechols are more susceptible to oxidation at higher pH. Keep the pH of aqueous solutions acidic or neutral during extraction and purification. |
Issue 3.2: Difficulty in removing protecting groups.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete deprotection reaction | Ensure sufficient reagent and appropriate reaction time and temperature for the specific protecting group. Monitor the reaction by TLC. |
| Degradation of the product during deprotection | The conditions for deprotection (e.g., strong acid) may be too harsh for the final product. Choose a protecting group that can be removed under milder, orthogonal conditions. |
Data Presentation
Table 1: Comparison of Synthetic Routes for Phenylbutanones
| Synthetic Route | Starting Materials | Typical Reagents | Reported Yields (for similar compounds) | Key Advantages | Key Disadvantages |
| Aldol Condensation & Hydrogenation | Aromatic Aldehyde, Acetone | Base (e.g., NaOH), H₂, Pd/C | Dehydrozingerone from vanillin: ~95%[1]; Zingerone from dehydrozingerone: ~100%[1] | Readily available starting materials, generally high yields. | Two-step process, potential for side reactions in condensation and over-reduction. |
| Friedel-Crafts Alkylation | Phenol/Protected Phenol, 4-hydroxybutan-2-one | Solid acid catalyst | 35-55% conversion, 75-81% selectivity for raspberry ketone[2] | Can be a one-pot reaction. | Lower yields, harsh conditions, potential for rearrangements and polysubstitution. |
Experimental Protocols
Protocol 1: Synthesis via Aldol Condensation and Hydrogenation (Adapted from Zingerone Synthesis)
Step 1: Aldol Condensation to form 4-(3,4-dihydroxyphenyl)but-3-en-2-one
-
Materials:
-
3,4-Dihydroxybenzaldehyde (protocatechuic aldehyde)
-
Acetone
-
10% Sodium Hydroxide (B78521) (NaOH) solution
-
10% Hydrochloric Acid (HCl) solution
-
Deionized water
-
-
Procedure:
-
Dissolve 3,4-dihydroxybenzaldehyde in a suitable solvent such as ethanol in a round-bottom flask.
-
Add a significant excess of acetone to the solution and stir.
-
Slowly add a 10% aqueous solution of sodium hydroxide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and acidify with 10% HCl until the pH is acidic.
-
The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product separates as an oil, extract the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Step 2: Selective Hydrogenation to this compound
-
Materials:
-
4-(3,4-dihydroxyphenyl)but-3-en-2-one
-
Palladium on carbon (Pd/C, 5-10%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the 4-(3,4-dihydroxyphenyl)but-3-en-2-one in a suitable solvent like ethanol or ethyl acetate in a hydrogenation flask.
-
Carefully add a catalytic amount of Pd/C to the solution.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a suitable pressure (e.g., atmospheric to 50 psi).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
-
Visualizations
Caption: Workflow for the synthesis of this compound via Aldol Condensation followed by Hydrogenation.
Caption: Troubleshooting logic for issues related to the catechol moiety during synthesis.
References
Technical Support Center: Synthesis of 4-(3,4-Dihydroxyphenyl)butan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3,4-Dihydroxyphenyl)butan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The two main strategies for synthesizing this compound are:
-
Friedel-Crafts Alkylation: This route involves the reaction of catechol with an alkylating agent like 4-hydroxybutan-2-one or methyl vinyl ketone in the presence of an acid catalyst.
-
Claisen-Schmidt Condensation followed by Reduction: This two-step process begins with the base-catalyzed condensation of 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde) and acetone (B3395972) to form 4-(3,4-dihydroxyphenyl)but-3-en-2-one, which is then selectively hydrogenated to yield the target compound.
Q2: My Friedel-Crafts reaction with catechol is giving a low yield. What are the common causes?
Low yields in the Friedel-Crafts alkylation of catechol are often due to several competing side reactions:
-
Polyalkylation: The initial product is often more reactive than catechol, leading to the addition of multiple alkyl groups.
-
O-Alkylation: The hydroxyl groups of catechol are nucleophilic and can be alkylated, forming ether byproducts.
-
Catalyst Complexation: The Lewis acid catalyst can form a complex with the hydroxyl groups, deactivating the aromatic ring.
-
Oxidation: Catechol is susceptible to oxidation, especially in the presence of some Lewis acids and air, leading to the formation of colored impurities.
Q3: I am observing the formation of multiple byproducts in my Claisen-Schmidt condensation. What are they and how can I minimize them?
Common side products in the Claisen-Schmidt condensation of 3,4-dihydroxybenzaldehyde and acetone include:
-
Self-condensation of acetone: Acetone can react with itself to form diacetone alcohol and mesityl oxide.[1] This can be minimized by using an excess of the aldehyde or by slowly adding acetone to the reaction mixture.
-
Cannizzaro reaction of the aldehyde: Under strong basic conditions, 3,4-dihydroxybenzaldehyde, which lacks alpha-hydrogens, can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.[1] Using milder basic conditions and controlling the reaction temperature can help to reduce this.
-
Formation of dibenzylideneacetone (B150790) analogs: If the reaction is not carefully controlled, one molecule of acetone can react with two molecules of the aldehyde.[2]
Q4: How can I prevent the oxidation of the catechol moiety during the synthesis?
The catechol group is sensitive to oxidation, especially under basic conditions or in the presence of air.[3][4][5] To mitigate this:
-
Use of Protecting Groups: Temporarily protecting the hydroxyl groups of catechol or 3,4-dihydroxybenzaldehyde can prevent both oxidation and unwanted side reactions like O-alkylation. The protection can be removed in a subsequent step.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with oxygen.
-
Control of pH: For the Claisen-Schmidt condensation, using the mildest possible basic conditions that still promote the reaction can reduce the rate of oxidation.[4]
-
Use of Antioxidants: In some cases, small amounts of antioxidants can be added to the reaction mixture.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Alkylation of Catechol
| Symptom | Possible Cause | Suggested Solution |
| Complex mixture of products observed by TLC/GC-MS | Polyalkylation and/or O-alkylation | - Use a large excess of catechol relative to the alkylating agent.- Consider a two-step acylation-reduction sequence instead of direct alkylation. Friedel-Crafts acylation is less prone to poly-substitution. |
| Starting material remains unreacted | Catalyst deactivation due to complexation with catechol hydroxyl groups. | - Use a stronger Lewis acid or a higher catalyst loading.- Consider using a solid acid catalyst like acid-activated montmorillonite (B579905) clay, which can offer better selectivity.[6]- Protect the catechol hydroxyl groups before the reaction. |
| Dark-colored reaction mixture and tar-like byproducts | Oxidation of catechol. | - Run the reaction under an inert atmosphere (N₂ or Ar).- Use purified, oxygen-free solvents.- Consider using a milder Lewis acid that is less likely to promote oxidation. |
Issue 2: Incomplete or Unselective Reduction of the Enone from Claisen-Schmidt Condensation
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting enone after hydrogenation | Inactive or insufficient catalyst. | - Ensure the catalyst (e.g., Pd/C) is fresh and active.- Increase the catalyst loading or hydrogen pressure.- Optimize the reaction time and temperature. |
| Formation of 4-(3,4-dihydroxyphenyl)butan-2-ol (over-reduction) | Harsh reaction conditions or overly active catalyst. | - Use a milder catalyst (e.g., a poisoned catalyst).- Reduce the hydrogen pressure and/or reaction temperature.- Carefully monitor the reaction progress by TLC or GC to stop it once the starting material is consumed. |
| Reduction of the aromatic ring | Severe reaction conditions. | - Use a selective hydrogenation catalyst that favors the reduction of the carbon-carbon double bond over the aromatic ring (e.g., specific copper-based catalysts).[6] |
Data Presentation
Table 1: Comparison of Synthesis Routes for Phenolic Butanones
| Parameter | Friedel-Crafts Alkylation | Claisen-Schmidt Condensation & Reduction |
| Starting Materials | Catechol, 4-hydroxybutan-2-one | 3,4-Dihydroxybenzaldehyde, Acetone, H₂ |
| Key Reagents | Lewis acid (e.g., AlCl₃) or solid acid catalyst | Base (e.g., NaOH), Hydrogenation catalyst (e.g., Pd/C) |
| Number of Steps | 1 (potentially 3 with protection/deprotection) | 2 |
| Reported Yields (for analogs) | 35-55% conversion with 75-81% selectivity (for raspberry ketone)[6] | Can be high (up to 98% for analogs in the condensation step)[7] |
| Common Side Reactions | Polyalkylation, O-alkylation, catalyst complexation, oxidation | Self-condensation of acetone, Cannizzaro reaction, over-reduction |
| Key Advantages | Potentially shorter route | Generally higher yielding and more selective; avoids harsh Lewis acids |
| Key Disadvantages | Prone to multiple side reactions, especially with catechol; catalyst quenching | Two-step process; potential for catechol oxidation under basic conditions |
Experimental Protocols
Protocol 1: Synthesis via Claisen-Schmidt Condensation and Subsequent Hydrogenation
Step 1: Synthesis of 4-(3,4-dihydroxyphenyl)but-3-en-2-one
-
To a stirred solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in ethanol (B145695), add acetone (1.5 equivalents).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add an aqueous solution of sodium hydroxide (B78521) (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed.
-
Acidify the reaction mixture with dilute HCl to a pH of ~2-3, which should precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Step 2: Catalytic Hydrogenation to this compound
-
Dissolve the 4-(3,4-dihydroxyphenyl)but-3-en-2-one (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (1-3 atm) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes.[8][9]
Protocol 2: Synthesis via Friedel-Crafts Alkylation (with Catechol Protection)
Step 1: Protection of Catechol
-
Protect the hydroxyl groups of catechol using a suitable protecting group (e.g., by reacting with 2,2-dimethoxypropane (B42991) to form the acetonide) under acidic conditions. This will prevent O-alkylation and catalyst complexation.
Step 2: Friedel-Crafts Alkylation
-
Suspend anhydrous aluminum chloride (AlCl₃) (2.5 equivalents) in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and slowly add 4-chlorobutan-2-one (1 equivalent).
-
Add the protected catechol (1 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
Step 3: Deprotection
-
Remove the protecting group under appropriate conditions (e.g., acidic hydrolysis for an acetonide) to yield the final product.
-
Purify the final product by flash column chromatography.
Mandatory Visualizations
Caption: Comparison of the two primary synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in the Friedel-Crafts synthesis.
References
- 1. What side products are formed in the aldol condensation of dibenzalaceton.. [askfilo.com]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catechol oxidation: considerations in the design of wet adhesive materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsi" by Rattapol Pinnataip and Bruce Lee [digitalcommons.mtu.edu]
- 6. researchgate.net [researchgate.net]
- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Technical Support Center: Purification of 4-(3,4-Dihydroxyphenyl)butan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(3,4-Dihydroxyphenyl)butan-2-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Streaking/Tailing on TLC | The compound may be interacting too strongly with the silica (B1680970) gel. Add a small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid to your eluent system. | Sharper, more defined spots on the TLC plate, leading to better separation and recovery from the column. |
| Improper Solvent System | The chosen eluent may not be optimal for separating the target compound from impurities. Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to identify a system that provides good separation (Rf value of ~0.3-0.4 for the product). | Improved separation of the target compound from impurities, resulting in a higher yield of pure product. |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. As a general guideline, the amount of crude product should be approximately 1-5% of the weight of the silica gel. | Proper loading prevents band broadening and co-elution of impurities, leading to better separation and a higher yield of the pure compound. |
| High Flow Rate | An excessively fast flow rate reduces the interaction time between the compound and the stationary phase, leading to poor separation. | A slower, more controlled flow rate will result in narrower elution bands and improved resolution, thereby increasing the yield of the purified product. |
Issue 2: Purified Product is Discolored (Pink, Brown, or Tan)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxidation of Phenolic Hydroxyl Groups | Catechols (1,2-dihydroxybenzene derivatives) are highly susceptible to oxidation by atmospheric oxygen, leading to colored quinone-type impurities. | Minimizing exposure to air and light will prevent the formation of colored impurities, resulting in a white or off-white solid. |
| Work Under an Inert Atmosphere: Whenever possible, perform purification steps such as solvent evaporation and chromatography under an inert atmosphere (e.g., nitrogen or argon). | ||
| Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas all solvents prior to use by sparging with an inert gas or by the freeze-pump-thaw method. | ||
| Add Antioxidants: Consider adding a small amount of an antioxidant, such as sodium dithionite (B78146) or ascorbic acid, to the crude product before purification. | ||
| Contamination from Starting Materials or Solvents | Impurities in the starting materials or the use of old/impure solvents can introduce color. | Using pure starting materials and high-purity, fresh solvents will prevent the introduction of colored contaminants. |
| Recrystallization with Activated Charcoal: Dissolve the discolored product in a minimal amount of a hot solvent. Add a small amount of activated charcoal to adsorb the colored impurities. Hot filter the solution to remove the charcoal, and then allow the filtrate to cool slowly to form crystals. | The activated charcoal will bind to the colored impurities, which are then removed by filtration, yielding a colorless crystalline product. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of this compound?
A good starting point for silica gel column chromatography is a mixture of a non-polar solvent and a polar solvent. A common combination is Hexane/Ethyl Acetate or Dichloromethane/Methanol. Due to the two hydroxyl groups, the compound is relatively polar. A starting eluent of 70:30 Hexane:Ethyl Acetate or 98:2 Dichloromethane:Methanol is recommended. The polarity should be gradually increased as needed based on TLC analysis.
Q2: How can I effectively remove the solvent after column chromatography without degrading the product?
Rotary evaporation is the standard method. However, to minimize degradation of this heat-sensitive compound, it is crucial to use a low water bath temperature (ideally not exceeding 40°C). It is also beneficial to use a high-vacuum pump to lower the boiling point of the solvent. Once the bulk of the solvent is removed, a high-vacuum line can be used to remove residual traces at room temperature.
Q3: Is recrystallization a suitable purification method for this compound?
Yes, recrystallization can be an effective final purification step to obtain a highly pure, crystalline product. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Potential solvents to screen include ethanol, methanol, water, or mixtures such as ethyl acetate/hexane.
Q4: My compound appears pure by TLC, but the NMR spectrum shows broad peaks for the hydroxyl protons. Is this a problem?
Broad hydroxyl peaks in an NMR spectrum are common and are often due to hydrogen bonding and exchange with trace amounts of water in the NMR solvent. This does not necessarily indicate impurity. To confirm the presence of the hydroxyl protons, you can add a drop of D₂O to the NMR tube and re-acquire the spectrum; the hydroxyl peaks should disappear or significantly decrease in intensity.
Q5: What are the expected storage conditions for purified this compound?
Due to its susceptibility to oxidation, the purified compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container. It is also advisable to store it at low temperatures (e.g., in a refrigerator or freezer) and protected from light to ensure long-term stability.
Experimental Protocols
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column bed.
-
Elution: Begin eluting with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent to move the compound down the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator at a low temperature.
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of the compound in various solvents.
-
Dissolution: Place the impure solid in a flask and add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under high vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
stability issues of 4-(3,4-Dihydroxyphenyl)butan-2-one in different solvents
Welcome to the technical support center for 4-(3,4-Dihydroxyphenyl)butan-2-one. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned a pink or brownish color. What is the cause?
A1: The discoloration of your solution is likely due to the oxidation of the catechol (3,4-dihydroxyphenyl) moiety. Catechols are highly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or alkaline pH conditions. This process forms quinone species, which are often colored.
Q2: In which solvents is this compound most stable?
A2: While specific quantitative data is limited, based on the chemical properties of catechols, stability is generally higher in aprotic solvents compared to protic solvents, especially aqueous solutions. Protic solvents can participate in oxidation-reduction reactions, and water can facilitate pH changes that accelerate degradation. For aqueous solutions, a slightly acidic pH (around 4-6) is generally preferred to minimize oxidation.
Q3: How does pH affect the stability of this compound solutions?
A3: The stability of this compound is highly pH-dependent. Under neutral to alkaline conditions (pH > 7), the catechol hydroxyl groups are more readily deprotonated, making the molecule more susceptible to oxidation.[1][2] Acidic conditions (pH < 7) can help to stabilize the compound by keeping the hydroxyl groups protonated. However, very strong acidic conditions might lead to other degradation pathways.
Q4: What are the best practices for storing solutions of this compound?
A4: To maximize stability, solutions should be stored under the following conditions:
-
Protection from Light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[3]
-
Inert Atmosphere: Purge the headspace of the container with an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Low Temperature: Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.
-
pH Control: If using aqueous solutions, buffer them to a slightly acidic pH (e.g., pH 4-6).
Q5: Can I use antioxidants to improve the stability of my this compound solution?
A5: Yes, adding antioxidants can be an effective strategy to inhibit oxidative degradation. Common antioxidants used in pharmaceutical preparations include ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT). The choice of antioxidant will depend on the solvent system and the specific requirements of your experiment.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
-
Symptom: HPLC analysis shows a rapid decrease in the peak area of this compound and the appearance of new, unidentified peaks.
-
Possible Causes:
-
Solutions:
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (nitrogen or argon) for 15-30 minutes.
-
Work Under an Inert Atmosphere: If possible, prepare and handle solutions in a glove box or under a blanket of inert gas.
-
Protect from Light: Work in a dimly lit area and use amber glassware or foil-wrapped containers.
-
Adjust pH: If using an aqueous or protic solvent, ensure the pH is in a slightly acidic range (pH 4-6).
-
Issue 2: Poor Solubility and Precipitation
-
Symptom: The compound does not fully dissolve or precipitates out of solution over time.
-
Possible Causes:
-
Incorrect Solvent Choice: The polarity of the solvent may not be suitable for the desired concentration.
-
Temperature Effects: Solubility may decrease at lower storage temperatures.
-
-
Solutions:
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities (e.g., methanol (B129727), ethanol (B145695), acetonitrile (B52724), DMSO, acetone).
-
Use of Co-solvents: A mixture of solvents can sometimes improve solubility. For aqueous solutions, consider adding a water-miscible organic solvent like ethanol or propylene (B89431) glycol.
-
Prepare Saturated Solutions: If a specific concentration is not critical, prepare a saturated solution and filter off the excess solid.
-
Data on Expected Stability in Different Solvents
The following table summarizes the expected qualitative stability of this compound in different solvent types based on general chemical principles for catechols. "Good" indicates a lower likelihood of degradation, while "Poor" suggests that significant degradation is likely.
| Solvent Type | Example Solvents | Expected Stability | Key Considerations |
| Aprotic Polar | Acetonitrile, DMSO, Acetone | Good | Generally good solvents for initial stock solutions. Minimize water content. |
| Protic Polar | Methanol, Ethanol | Moderate | Can be prone to oxidation, especially if water is present. Store under inert gas. |
| Aqueous (Acidic pH) | pH 4-6 Buffers | Moderate to Good | Acidic pH helps to stabilize the catechol moiety against oxidation.[1][2] |
| Aqueous (Neutral pH) | pH 7 Buffer, Water | Poor | Neutral pH significantly increases the rate of oxidative degradation.[6] |
| Aqueous (Alkaline pH) | pH > 7.5 Buffers | Very Poor | Alkaline conditions lead to rapid oxidation and discoloration.[6] |
| Non-Polar | Toluene, Hexane | Poor (due to low solubility) | While chemically stable, the low solubility limits their practical use. |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the stability of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), and Hydrogen peroxide (H₂O₂)
-
Phosphate or acetate (B1210297) buffers (pH 4, 7, and 9)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile or methanol to prepare a 1 mg/mL stock solution.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, incubate a portion of the stock solution at 60°C.
-
Photostability: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a specified duration.
4. Sample Analysis by HPLC:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. An example method would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the chromatograms for the decrease in the parent peak area and the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues of this compound.
References
- 1. prezi.com [prezi.com]
- 2. Effects of Temperature and pH on the Activities of Catechol 2,3-dioxygenase Obtained from Crude Oil Contaminated Soil in Ilaje, Ondo State, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. scielo.org.co [scielo.org.co]
- 6. The Effect Of Ph On Catechol Oxidase - 1218 Words | Bartleby [bartleby.com]
Technical Support Center: Preventing Oxidation of 4-(3,4-Dihydroxyphenyl)butan-2-one in Solution
Welcome to the technical support center for handling 4-(3,4-dihydroxyphenyl)butan-2-one. This guide provides detailed troubleshooting advice and protocols to help researchers, scientists, and drug development professionals prevent the oxidative degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of this compound turning brown or dark-colored?
A1: The discoloration is a classic sign of oxidation. This compound contains a catechol group (a 3,4-dihydroxyphenyl moiety), which is highly susceptible to oxidation.[1][2][3] In the presence of oxygen, the catechol is converted into a highly reactive intermediate called an o-quinone. These quinones can then undergo further reactions, including polymerization, to form complex, dark-colored pigments, rendering your solution unusable for most applications.[4][5][6]
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: Several factors can significantly accelerate the oxidation of catechol-containing compounds:
-
Dissolved Oxygen: Molecular oxygen is the primary oxidizing agent.[4][6][7]
-
pH Level: The rate of oxidation is highly pH-dependent. Neutral and, especially, alkaline conditions (pH > 7) dramatically increase the oxidation rate.[4][8][9][10]
-
Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) or iron (Fe³⁺), can act as catalysts, significantly speeding up the oxidation process.[9][11]
-
Light Exposure: Exposure to light, particularly UV light, can provide the energy to initiate oxidative reactions.[9]
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[9]
Q3: How can I prevent or minimize oxidation when preparing solutions?
A3: A multi-pronged approach is most effective. This involves controlling the factors listed above:
-
Deoxygenate your solvent: Before dissolving the compound, remove dissolved oxygen by sparging the solvent with an inert gas like nitrogen or argon.[9][12][13]
-
Control the pH: Prepare your solution in a slightly acidic buffer, ideally between pH 4 and 6.[9] Acetate (B1210297) or citrate (B86180) buffers are common choices. Avoid alkaline buffers.
-
Use a Chelating Agent: Add a chelating agent like EDTA (ethylenediaminetetraacetic acid) to sequester catalytic metal ions.[9][14][15]
-
Add an Antioxidant: Incorporate a sacrificial antioxidant, such as ascorbic acid (Vitamin C) or sodium metabisulfite (B1197395), into your solution.[6][9][15] Ascorbic acid is particularly effective as it can reduce the oxidized o-quinone back to the original catechol.[6][16]
-
Work under an Inert Atmosphere: After preparing the solution, maintain a blanket of inert gas (e.g., nitrogen) over the headspace of the container to prevent oxygen from re-dissolving.[12][17][18]
-
Protect from Light and Heat: Use amber-colored glassware or wrap your container in aluminum foil and store the solution at reduced temperatures (e.g., 4°C) when possible.[9]
Q4: What is the optimal pH for storing a solution of this compound?
A4: The optimal pH for stability is slightly acidic. A pH range of 4 to 6 is recommended, as this significantly slows the rate of autoxidation compared to neutral or alkaline conditions.[9]
Q5: Which antioxidants are recommended, and at what typical concentrations?
A5: Ascorbic acid is a highly recommended and effective antioxidant for protecting catechols.[6][15][16] A typical starting concentration is 0.1-1 mM. Sodium metabisulfite is another option.[9] The optimal concentration may vary depending on the specific experimental conditions, so it may require some empirical optimization.
Q6: Why is it necessary to use a chelating agent like EDTA?
A6: Even high-purity solvents and reagents can contain trace amounts of metal ions that can catalyze oxidation.[9] EDTA is a powerful chelating agent that binds these metal ions, effectively removing them from the solution and preventing them from participating in the oxidative degradation of the catechol compound.[14][19] A common concentration for EDTA is between 0.1 and 1 mM.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the handling of this compound solutions.
| Symptom | Possible Cause(s) | Recommended Actions |
| Rapid Discoloration (Minutes to Hours) | 1. Oxygen saturation in the solvent.[9] 2. Alkaline or neutral pH of the solution.[4][9] 3. Contamination with catalytic metal ions.[9] | 1. Prepare a fresh solution immediately. 2. Use a solvent that has been thoroughly deoxygenated with an inert gas (see Protocol 2).[12][13] 3. Use a slightly acidic buffer (pH 4-6).[9] 4. Add a chelating agent (e.g., 0.1-1 mM EDTA) and an antioxidant (e.g., 0.1-1 mM Ascorbic Acid).[9][15] |
| Precipitate Forms Over Time | Polymerization of the oxidized quinone products. This indicates significant degradation has occurred.[9] | The solution is likely unusable for quantitative experiments. Discard and prepare a fresh solution using all preventative measures outlined in this guide (see Protocol 1). |
| Inconsistent Experimental Results | Gradual degradation of this compound during the course of the experiment. | 1. Always prepare solutions fresh immediately before use.[9] 2. Incorporate an antioxidant and chelating agent into your experimental buffers.[15] 3. If the experiment is lengthy, maintain an inert atmosphere over the reaction vessel.[9][20] 4. Protect the experiment from light and control the temperature.[9] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Solution of this compound
This protocol outlines the steps for preparing a solution with enhanced stability against oxidation.
-
Solvent Preparation: Select a suitable solvent (e.g., aqueous buffer). Deoxygenate the solvent by vigorously sparging with high-purity nitrogen or argon gas for at least 30 minutes (see Protocol 2).
-
Buffer Adjustment: If using an aqueous solvent, ensure it is buffered to a slightly acidic pH (e.g., pH 5.0 using a citrate or acetate buffer).[9]
-
Add Stabilizers: To the deoxygenated solvent, add the stabilizing agents. A typical combination is:
-
Dissolve Compound: Weigh the desired amount of this compound and dissolve it in the prepared, stabilized solvent. Mix gently until fully dissolved. Perform this step under a gentle stream of inert gas if possible.
-
Storage: Immediately cap the solution in an amber glass vial or a vial wrapped in aluminum foil. Flush the headspace with inert gas before sealing. Store at a reduced temperature (e.g., 4°C) and use as soon as possible.
Protocol 2: Deoxygenating Solvents using Inert Gas Sparging
This method effectively removes dissolved oxygen from solvents.
-
Setup: Place your solvent in a flask or bottle with a cap that can accommodate two needles or tubes (an inlet and an outlet).
-
Inlet Line: Connect a tube from a regulated inert gas cylinder (nitrogen or argon) to a long needle or glass pipette that reaches the bottom of the solvent.
-
Outlet Line: Place a second, shorter needle in the cap to act as a vent for the displaced gas.
-
Sparging: Start a gentle but steady flow of inert gas to create fine bubbles throughout the liquid.[12][13] Avoid bubbling so vigorously that it causes excessive solvent splashing or evaporation.
-
Duration: Sparge the solvent for at least 30 minutes to ensure thorough deoxygenation. For larger volumes, a longer time may be required.
-
Completion: Once deoxygenated, remove the sparging apparatus and immediately use the solvent or seal the container tightly, maintaining a positive pressure of the inert gas.
Visualizations
The following diagrams illustrate the key chemical pathways and workflows discussed in this guide.
References
- 1. Medicinal chemistry of catechol, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sciencing.com [sciencing.com]
- 5. The Effect Of Ph On Catechol Oxidase - 1218 Words | Bartleby [bartleby.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. prezi.com [prezi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. jscholarpublishers.com [jscholarpublishers.com]
- 12. Inerting, purging, sparging, pressure transfer in pharma/biotech | Linde [linde-gas.com]
- 13. Sparging (chemistry) - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Solutions-Inerting, Purging, Sparging-Linde LienHwa Industrial Gases Co., LTD - The Leading Industrial Gases Manufacturer in Taiwan [linde-lienhwa.com]
- 18. Oxidation prevention - Presscon [presscon.com]
- 19. Effects of blanching, acidification, or addition of EDTA on vitamin C and β‐carotene stability during mango purée preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preventing Oxidation with Sealed Centrifuges and Inert Gas Blanketing [flottweg.com]
Technical Support Center: Optimizing HPLC Separation of 4-(3,4-Dihydroxyphenyl)butan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 4-(3,4-Dihydroxyphenyl)butan-2-one. The content is tailored for researchers, scientists, and drug development professionals to address common issues encountered during chromatographic analysis.
Troubleshooting Guide
This guide offers solutions to specific problems you may encounter during the HPLC separation of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?
A: Peak tailing is a common issue when analyzing phenolic compounds like this compound, often due to secondary interactions with the stationary phase.[1][2][3] Here’s a step-by-step approach to troubleshoot and resolve peak tailing:
-
Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for phenolic compounds is often the interaction between the hydroxyl groups of the analyte and residual silanol groups on the silica-based stationary phase (e.g., C18 columns).[3][4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) can suppress the ionization of the silanol groups, reducing their interaction with your compound.[2] The use of an acidic modifier like formic acid or phosphoric acid is recommended.
-
Solution 2: Use an End-Capped Column: Modern HPLC columns are often "end-capped," which means the residual silanol groups are chemically deactivated.[4] If you are not already using one, switching to an end-capped C18 column can significantly improve peak shape.
-
Solution 3: Consider a Different Stationary Phase: If tailing persists, a phenyl-hexyl stationary phase might offer alternative selectivity for aromatic compounds and reduce tailing.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., a high percentage of acetonitrile (B52724) or methanol) to remove contaminants. If the column is old, it may need to be replaced.
-
Q: I am observing peak fronting. What could be the cause?
A: Peak fronting is less common than tailing but can occur. Potential causes include:
-
Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause a distorted peak shape.
-
Solution: Ensure your sample is completely dissolved in a solvent that is compatible with, or weaker than, your initial mobile phase.
-
-
Column Bed Collapse: A physical deformation of the column packing material can lead to peak fronting. This is often irreversible.
-
Solution: Replace the column.
-
Issue 2: Poor Resolution or Co-elution
Q: I am not able to separate this compound from other components in my sample. How can I improve the resolution?
A: Improving resolution involves optimizing the selectivity, efficiency, or retention of your chromatographic method.
-
Optimize the Mobile Phase:
-
Solution 1: Adjust the Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of your analyte, potentially improving separation from earlier eluting peaks. Conversely, increasing the organic content will decrease retention.
-
Solution 2: Change the Organic Solvent: Acetonitrile and methanol (B129727) have different selectivities. If you are using one, trying the other may alter the elution order and improve resolution.
-
Solution 3: Implement a Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) can improve the separation of all peaks.[5]
-
-
Change the Column:
-
Solution 1: Use a Longer Column or a Column with Smaller Particles: This increases the column's efficiency (plate number), leading to sharper peaks and better resolution.
-
Solution 2: Try a Different Stationary Phase: As mentioned for peak tailing, a phenyl-hexyl column could provide different selectivity and improve the separation of aromatic compounds.
-
Frequently Asked Questions (FAQs)
Q: What is a good starting HPLC method for the analysis of this compound?
A: A good starting point for method development would be a reversed-phase HPLC method. Based on methods for structurally similar compounds, the following conditions can be used and optimized:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[5]
-
Mobile Phase: A mixture of an aqueous acidic solution and an organic solvent. For example, Mobile Phase A: Water with 0.1% formic acid and Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Elution: You can start with an isocratic elution (e.g., 70% A and 30% B) and then move to a gradient elution for more complex samples.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 280 nm for phenolic compounds).
-
Column Temperature: Room temperature or slightly elevated (e.g., 30 °C) for better reproducibility.
Q: How should I prepare my sample for HPLC analysis?
A: Proper sample preparation is crucial for accurate and reproducible results.
-
Standard Solution: Prepare a stock solution of your this compound reference standard in a suitable solvent like methanol. From this stock, prepare a series of calibration standards by diluting with the mobile phase.[5]
-
Sample Extraction: Depending on your sample matrix (e.g., biological fluid, plant extract), you may need an extraction step such as liquid-liquid extraction or solid-phase extraction to remove interfering substances.[6]
-
Filtration: All samples and standards should be filtered through a 0.45 µm syringe filter before injection to prevent particulates from clogging the HPLC system.[5]
Q: My baseline is noisy. What are the possible causes?
A: A noisy baseline can be caused by several factors:
-
Air Bubbles in the System: Air bubbles passing through the detector will cause spikes in the baseline.
-
Solution: Degas your mobile phase before use and ensure all connections are tight.
-
-
Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated flow path can lead to a noisy baseline.
-
Solution: Use high-purity HPLC-grade solvents. Flush the system thoroughly.
-
-
Detector Lamp Issues: An aging detector lamp can cause baseline noise.
-
Solution: Check the lamp's energy output and replace it if necessary.
-
Quantitative Data Summary
The following tables summarize how different chromatographic parameters can affect the separation of this compound. Please note that this data is illustrative to demonstrate general trends.
Table 1: Effect of Mobile Phase pH on Peak Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) |
| 6.0 | 2.1 |
| 4.5 | 1.6 |
| 3.0 | 1.2 |
| 2.5 | 1.1 |
Table 2: Effect of Acetonitrile Percentage on Retention Time and Resolution
| % Acetonitrile | Retention Time (min) | Resolution (Rs) from Impurity |
| 40% | 3.5 | 1.2 |
| 35% | 5.2 | 1.8 |
| 30% | 7.8 | 2.5 |
| 25% | 11.2 | 3.1 |
Experimental Protocols
Protocol 1: HPLC Method for Quantification of this compound
This protocol is a general method that should be optimized for your specific application.
-
Instrumentation and Conditions:
-
HPLC System: An HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 20% B
-
10-15 min: 20% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 20% B
-
22-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (80% A, 20% B).
-
Sample Preparation: If your sample is in a complex matrix, perform a suitable extraction. For simpler matrices, dilute the sample with the initial mobile phase to a concentration within the calibration range. Filter all solutions through a 0.45 µm filter before injection.
-
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Troubleshooting logic for peak tailing.
References
Technical Support Center: GC-MS Analysis of 4-(3,4-Dihydroxyphenyl)butan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the GC-MS analysis of 4-(3,4-Dihydroxyphenyl)butan-2-one.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak shape (e.g., tailing or fronting) for my this compound analysis?
A1: Poor peak shape for polar compounds like this compound is a common issue in GC-MS analysis. Several factors can contribute to this:
-
Inadequate Derivatization: The two hydroxyl groups on the phenyl ring make the molecule polar and prone to hydrogen bonding with active sites in the GC system. Incomplete derivatization will result in peak tailing. Ensure your silylation reaction goes to completion.
-
Active Sites in the System: Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing. Using a deactivated liner and a high-quality, well-conditioned column is crucial.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.
-
Improper Column Installation: Leaks or dead volume from improper column installation can cause peak distortion.
Q2: My sensitivity for this compound is very low. How can I improve it?
A2: Low sensitivity can be addressed by several strategies:
-
Optimize Derivatization: Ensure complete derivatization to increase the volatility and thermal stability of the analyte, leading to better transfer through the GC column and improved detection. Silylation with reagents like BSTFA is highly effective for this purpose.[1]
-
Injector and Ion Source Cleaning: A dirty injector or ion source can significantly reduce signal intensity. Regular maintenance is essential.
-
Check for Leaks: Leaks in the system can lead to a loss of sample and a decrease in sensitivity.
-
Use an Appropriate Column: A low-bleed column with a suitable stationary phase (e.g., 5% phenyl polysiloxane) will minimize baseline noise and improve the signal-to-noise ratio.
-
Optimize MS Parameters: Ensure the mass spectrometer is tuned correctly and that the acquisition parameters (e.g., dwell time for selected ion monitoring) are optimized for your target analyte.
Q3: I am observing unexpected peaks in my chromatogram. What could be the cause?
A3: Extraneous peaks can originate from several sources:
-
Derivatization Reagent Byproducts: Excess derivatization reagent and its byproducts can appear as peaks in the chromatogram.
-
Sample Matrix Contamination: Components from the sample matrix may co-elute with your analyte. Proper sample preparation, such as solid-phase extraction (SPE), can help clean up the sample.
-
System Contamination: Contamination from previous analyses (carryover), septum bleed, or contaminated carrier gas can introduce ghost peaks.
-
Incomplete Derivatization: Incomplete silylation can result in multiple peaks for the same analyte, corresponding to partially and fully derivatized forms.[1]
Q4: What is the purpose of derivatization for analyzing this compound?
A4: this compound is a polar and relatively non-volatile compound due to its two hydroxyl groups. Derivatization is a crucial step to:
-
Increase Volatility: By replacing the active hydrogens on the hydroxyl groups with a less polar group (e.g., a trimethylsilyl (B98337) group), the compound's volatility is increased, allowing it to be analyzed by gas chromatography.[2]
-
Improve Thermal Stability: The derivatized compound is more stable at the high temperatures used in the GC injector and column.
-
Enhance Chromatographic Performance: Derivatization reduces interactions with active sites in the GC system, leading to sharper, more symmetrical peaks.
-
Produce Characteristic Mass Spectra: The derivatized molecule will produce a predictable and often more informative mass spectrum, aiding in identification and quantification.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound.
Diagram: GC-MS Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common GC-MS issues.
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol is a general guideline and may require optimization based on the specific matrix.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate) before derivatization.
Derivatization Protocol (Silylation)
This protocol is adapted for catechols and should be effective for this compound.
-
Reagent Preparation: Prepare a derivatization reagent mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: To the dried sample extract, add 100 µL of the BSTFA + 1% TMCS reagent.
-
Incubation: Tightly cap the vial and heat at 60-70°C for 30-60 minutes.[1]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
Quantitative Data Summary
The following table summarizes expected GC-MS data for the trimethylsilyl (TMS) derivative of this compound. Actual values may vary depending on the specific instrument and conditions.
| Parameter | Expected Value/Range | Notes |
| Molecular Weight (Underivatized) | 180.20 g/mol | C₁₀H₁₂O₃ |
| Molecular Weight (di-TMS Derivative) | 324.53 g/mol | C₁₆H₂₈O₃Si₂ |
| Expected Retention Index (RI) | 1700 - 1900 | On a standard non-polar column (e.g., DB-5 type). RI is dependent on the temperature program and column phase. |
| Molecular Ion (M•⁺) of di-TMS derivative | m/z 324 | This is the parent ion and its presence is crucial for identification. |
| Major Fragment Ions (m/z) | 309, 235, 193, 179, 73 | Predicted fragmentation pattern based on common losses from TMS-derivatized catechols. |
Explanation of Major Fragment Ions:
-
m/z 309: Loss of a methyl group (-CH₃) from a TMS group ([M-15]⁺). This is a very common fragmentation for TMS derivatives.[3]
-
m/z 235: Loss of a trimethylsilyl group (•Si(CH₃)₃).
-
m/z 193: Cleavage of the bond between the ethyl chain and the aromatic ring.
-
m/z 179: A characteristic fragment of TMS-derivatized catechol moieties.
-
m/z 73: The trimethylsilyl cation ([Si(CH₃)₃]⁺), a hallmark of TMS derivatives.[4]
Experimental Workflow Visualization
Diagram: GC-MS Analysis Workflow
Caption: A typical experimental workflow for the GC-MS analysis.
References
- 1. ijern.com [ijern.com]
- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 4-(3,4-Dihydroxyphenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of 4-(3,4-Dihydroxyphenyl)butan-2-one, a catechol-containing compound with significant antioxidant and anti-inflammatory potential.[1] This guide will equip researchers with the necessary information to effectively design and execute experiments.
Troubleshooting Guide: Compound Precipitation and Low Solubility
This guide provides a systematic approach to resolving common solubility issues encountered during in vitro and other aqueous-based assays.
Problem: Precipitate forms when diluting a stock solution of this compound into an aqueous buffer.
| Potential Cause | Suggested Solution | Key Considerations |
| Low Intrinsic Aqueous Solubility | The inherent chemical structure of this compound limits its solubility in neutral aqueous solutions. | Explore methods to increase solubility such as pH adjustment, the use of co-solvents, or complexation with cyclodextrins. |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of organic compounds. | If possible, reduce the salt concentration of the buffer. Alternatively, consider using a buffer with different salt components. |
| Temperature Effects | The solubility of many phenolic compounds, including catechols, is temperature-dependent, often increasing with higher temperatures.[2] | Gently warm the aqueous buffer before and during the addition of the compound's stock solution. However, be cautious of potential degradation at elevated temperatures. |
| Slow Dissolution Kinetics | The compound may require more time and energy to fully dissolve in the aqueous environment. | After dilution, vortex or sonicate the solution for a short period to facilitate dissolution. |
| pH-Dependent Solubility | As a catechol-containing compound, its solubility is highly dependent on the pH of the solution. At neutral or acidic pH, the phenolic hydroxyl groups are protonated, leading to lower solubility. | Adjusting the pH of the aqueous buffer can significantly impact solubility. See the detailed protocol on pH adjustment below. |
| Oxidation and Polymerization | Catechols are susceptible to oxidation, especially at alkaline pH, which can lead to the formation of less soluble polymeric products. | Prepare solutions fresh and protect them from light and air. Consider de-gassing buffers and using amber vials. For pH adjustments, carefully balance increased solubility with the risk of oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: While specific experimental data for this compound is limited, we can infer its properties from related compounds. The structurally similar compound, 4-(4-hydroxyphenyl)-butan-2-one (raspberry ketone), is reported to be "insoluble" or "practically insoluble" in water. Catechol itself is described as "fairly soluble" in water. The presence of the additional hydroxyl group in this compound is expected to increase its aqueous solubility compared to raspberry ketone. However, it is still anticipated to have limited solubility in neutral aqueous solutions.
Q2: How does pH affect the solubility of this compound?
A2: The catechol moiety of this compound contains two phenolic hydroxyl groups. The pKa of catechol is approximately 9.45. Below this pH, the hydroxyl groups are protonated, and the compound is less polar and thus less soluble in water. As the pH of the solution increases above the pKa, the hydroxyl groups begin to deprotonate, forming phenolate (B1203915) anions. This ionization increases the polarity of the molecule and significantly enhances its aqueous solubility. However, at alkaline pH, catechols are more susceptible to oxidation, which can lead to colored degradation products and a loss of biological activity. Therefore, a careful balance must be struck between increasing solubility and maintaining compound stability.
Q3: What are co-solvents and how can they be used to improve solubility?
A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds. They work by reducing the polarity of the solvent system. For phenolic compounds, common co-solvents include ethanol (B145695), methanol, and dimethyl sulfoxide (B87167) (DMSO). Typically, a concentrated stock solution of the compound is prepared in the co-solvent and then diluted into the aqueous buffer. It is crucial to keep the final concentration of the co-solvent in the assay as low as possible (ideally <1%) to avoid solvent-induced artifacts or toxicity in biological systems.
Q4: What are cyclodextrins and how can they enhance the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and is often effective for phenolic compounds.
Q5: How can I prepare a stock solution of this compound?
A5: Based on available data for similar compounds, this compound is soluble in organic solvents like ethanol, methanol, and DMSO. To prepare a stock solution, dissolve the compound in one of these solvents at a high concentration (e.g., 10-50 mM). Gentle warming or sonication may be used to aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes a general method for preparing an aqueous solution of this compound by modifying the pH.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, Tris buffer)
-
1 M NaOH solution
-
1 M HCl solution
-
Calibrated pH meter
Procedure:
-
Prepare the desired aqueous buffer at a slightly acidic pH (e.g., pH 6.0) to minimize initial oxidation.
-
Add the desired amount of this compound to the buffer with stirring.
-
Slowly add 1 M NaOH dropwise while continuously monitoring the pH.
-
Continue adding NaOH until the compound dissolves. Note the pH at which complete dissolution occurs.
-
If necessary, adjust the final pH back towards the desired experimental pH with 1 M HCl, being mindful that the compound may precipitate if the pH is lowered significantly.
-
Use the solution immediately, as the stability of catechols in alkaline solutions is limited.
Expected Outcome: Increased solubility of this compound as the pH is raised above its pKa.
Troubleshooting:
-
Precipitation upon pH lowering: The desired final pH may be too low to maintain solubility. Consider performing the experiment at a slightly higher pH if the assay allows, or use a combination of pH adjustment and a co-solvent.
-
Solution discoloration: This indicates oxidation. Prepare solutions fresh, protect from light, and consider using de-gassed buffers.
Protocol 2: Solubilization using a Co-solvent System
This protocol details the use of a co-solvent to prepare an aqueous solution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (high purity)
-
Aqueous buffer of choice
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO or ethanol (e.g., 20-50 mM). Ensure the compound is fully dissolved.
-
To prepare the final working solution, add the stock solution to the aqueous buffer dropwise while vortexing.
-
The final concentration of the co-solvent should be kept to a minimum, typically below 1% (v/v), to avoid affecting the experimental system.
Quantitative Data for Co-solvent Systems (Hypothetical based on similar compounds):
| Co-solvent | Stock Concentration | Final Co-solvent % (v/v) | Expected Soluble Concentration |
| DMSO | 50 mM | 1% | Up to 500 µM |
| Ethanol | 20 mM | 1% | Up to 200 µM |
Troubleshooting:
-
Precipitation upon dilution: The final concentration of the compound in the aqueous buffer is too high. Lower the final concentration or slightly increase the co-solvent percentage if permissible for the assay.
-
Cell toxicity or assay interference: The final co-solvent concentration is too high. Reduce the co-solvent concentration by preparing a more concentrated stock solution or by using an alternative solubilization method.
Protocol 3: Cyclodextrin-Mediated Solubilization
This protocol describes the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to prepare an aqueous solution of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
Procedure:
-
Prepare a solution of HP-β-CD in the aqueous buffer. The concentration will depend on the required solubility enhancement and should be determined experimentally (a starting range of 1-10% w/v is common).
-
Add the this compound powder directly to the HP-β-CD solution.
-
Stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Gentle heating may accelerate the process.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
Phase Solubility Study (for determining optimal HP-β-CD concentration):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.
-
Add an excess amount of this compound to each solution.
-
Equilibrate the solutions by shaking at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Filter the solutions and determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of the dissolved compound against the concentration of HP-β-CD to generate a phase solubility diagram.
Expected Quantitative Data from Phase Solubility Study (Illustrative):
| HP-β-CD Conc. (mM) | Solubility of Compound (µM) |
| 0 | 50 |
| 10 | 250 |
| 20 | 500 |
| 30 | 750 |
| 40 | 1000 |
Visualizations
Experimental Workflows and Signaling Pathways
Caption: General experimental workflow for solubilizing this compound.
Caption: Relationship between pH, solubility, and oxidation risk for catechols.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. Optimization of Cyclodextrin-Assisted Extraction of Phenolics from Helichrysum italicum for Preparation of Extracts with Anti-Elastase and Anti-Collagenase Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catechol Polymers for pH-Responsive, Targeted Drug Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-(3,4-Dihydroxyphenyl)butan-2-one In Vitro Studies
This technical support center provides guidance for researchers utilizing 4-(3,4-Dihydroxyphenyl)butan-2-one in in vitro studies. Content is curated from peer-reviewed literature to assist in dosage refinement and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in in vitro antioxidant assays?
A1: Based on available data, a good starting point for assessing the antioxidant activity of this compound using a DPPH radical scavenging assay is in the micromolar range. An IC50 value of 11.28 ± 0.17 µM has been reported, indicating potent antioxidant activity. It is recommended to perform a dose-response study including concentrations above and below this value to determine the optimal concentration for your specific experimental conditions.
Q2: What concentrations are effective for in vitro anti-inflammatory studies?
A2: For anti-inflammatory assays, such as measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, effective concentrations of this compound have been demonstrated in the micromolar range. A reported IC50 value for NO inhibition is 13.40 ± 0.21 µM. A concentration range of 5 µM to 50 µM would be appropriate for initial dose-response experiments.
Q3: Is this compound cytotoxic to cells in culture?
A3: In studies with RAW 264.7 macrophage cells, this compound was found to be non-toxic at concentrations up to 40 µM. It is crucial to perform a cytotoxicity assay (e.g., MTT, XTT, or LDH assay) with your specific cell line and experimental conditions to establish the non-toxic concentration range before proceeding with functional assays.
Q4: How should I dissolve this compound for in vitro experiments?
A4: this compound is typically dissolved in a small amount of a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations. It is important to ensure that the final concentration of the solvent in the cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cellular effects. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent antioxidant activity results | - Compound degradation. - Inaccurate dilutions. - Variability in assay timing. | - Prepare fresh stock solutions for each experiment. - Use calibrated pipettes and perform serial dilutions carefully. - Ensure consistent incubation times for all samples in the DPPH assay. |
| High variability in anti-inflammatory assay results | - Inconsistent cell seeding density. - Variation in LPS stimulation. - Cell passage number. | - Ensure a uniform cell monolayer by proper cell counting and seeding. - Use a consistent concentration and incubation time for LPS stimulation. - Use cells within a consistent and low passage number range. |
| Observed cytotoxicity at expected non-toxic concentrations | - Cell line sensitivity. - Contamination of cell culture. - Error in stock solution concentration. | - Perform a thorough dose-response cytotoxicity assay for your specific cell line. - Regularly check cell cultures for any signs of contamination. - Verify the concentration of your stock solution. |
| Precipitation of the compound in the culture medium | - Poor solubility at the tested concentration. - Interaction with media components. | - Decrease the final concentration of the compound. - Try a different solvent for the initial stock solution, ensuring its compatibility with your cells. - Prepare fresh dilutions from the stock solution immediately before use. |
Quantitative Data Summary
The following tables summarize the reported in vitro activities of this compound.
Table 1: Antioxidant Activity
| Assay | Parameter | Result | Reference |
| DPPH Radical Scavenging | IC50 | 11.28 ± 0.17 µM |
Table 2: Anti-inflammatory Activity
| Cell Line | Assay | Parameter | Result | Reference |
| RAW 264.7 Macrophages | Nitric Oxide (NO) Inhibition | IC50 | 13.40 ± 0.21 µM | |
| RAW 264.7 Macrophages | Cell Viability | Non-toxic concentration | Up to 40 µM |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from the methodology described by Le et al. (2017).
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Ascorbic acid can be used as a positive control.
-
-
Assay Procedure:
-
Add 180 µL of the DPPH solution to the wells of a 96-well plate.
-
Add 20 µL of various concentrations of the test compound (or control) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol is based on the methodology described by Le et al. (2017).
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. L-NMMA can be used as a positive control.
-
-
Nitrite (B80452) Quantification (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.
-
-
Cell Viability Assay (MTT Assay):
-
After collecting the supernatant for the Griess assay, add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Visualizations
Caption: Experimental workflow for determining the anti-inflammatory activity.
Technical Support Center: Synthesis of 4-(3,4-Dihydroxyphenyl)butan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3,4-dihydroxyphenyl)butan-2-one. Our aim is to help you minimize side reactions and optimize your synthetic protocols.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Low yields can be attributed to several factors depending on the synthetic route chosen. Below are troubleshooting steps for the two primary methods: Aldol (B89426) Condensation and Friedel-Crafts Alkylation.
Aldol Condensation Route:
| Potential Cause | Troubleshooting/Optimization Strategy |
| Oxidation of Catechol Moiety: The 3,4-dihydroxy (catechol) group is highly susceptible to oxidation under basic or aerobic conditions, leading to colored polymeric byproducts. | - Utilize Protecting Groups: Protect the catechol hydroxyls as ethers (e.g., benzyl (B1604629), methoxymethyl) or a cyclic acetal (B89532) (e.g., methylenedioxy) prior to the condensation reaction. This is the most effective strategy. - Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Acetone (B3395972) Self-Condensation: Under basic conditions, acetone can react with itself to form diacetone alcohol and mesityl oxide, consuming the reagent and complicating purification.[1][2] | - Use an Excess of the Aldehyde: Employing a molar excess of 3,4-dihydroxybenzaldehyde (B13553) (or its protected form) can favor the cross-condensation over acetone self-reaction. - Slow Addition of Base: Add the base catalyst slowly to the reaction mixture to maintain a low instantaneous concentration of the enolate. |
| Incomplete Reaction: The reaction may not go to completion, leaving unreacted starting materials. | - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Gentle heating may be required, but be cautious of increased side reactions. |
| Inefficient Reduction of the Enone Intermediate: The reduction of the α,β-unsaturated ketone intermediate (4-(3,4-dihydroxyphenyl)-3-buten-2-one) may be incomplete. | - Catalytic Hydrogenation: Use an appropriate catalyst (e.g., Pd/C) and hydrogen pressure. Ensure the catalyst is active. - Transfer Hydrogenation: Consider using a hydrogen donor like ammonium (B1175870) formate (B1220265) with a palladium catalyst for a milder reduction. |
Friedel-Crafts Alkylation Route:
| Potential Cause | Troubleshooting/Optimization Strategy |
| Polyalkylation: The initial product, this compound, is often more reactive than the starting catechol, leading to the addition of multiple butanone chains to the aromatic ring. | - Use a Molar Excess of Catechol: This will increase the probability of the alkylating agent reacting with the starting material rather than the product. - Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent (4-hydroxybutan-2-one or methyl vinyl ketone). |
| O-Alkylation: The hydroxyl groups of catechol can be alkylated, forming undesired ether byproducts. | - Choice of Catalyst: Use a milder Lewis acid or a solid acid catalyst (e.g., zeolites, acid-activated clays) which can favor C-alkylation over O-alkylation.[3] - Temperature Control: Lower reaction temperatures generally favor C-alkylation. |
| Poor Regioselectivity: Alkylation can occur at different positions on the catechol ring, leading to a mixture of isomers. | - Catalyst Selection: Certain catalysts can offer better regioselectivity. Experiment with different Lewis acids or solid acids. |
| Harsh Reaction Conditions: Strong Lewis acids and high temperatures can lead to degradation of the starting material and product. | - Use Milder Catalysts: Explore the use of catalysts like ZnCl₂, Fe-modified zeolites, or acid-activated montmorillonite (B579905) clay.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when synthesizing this compound?
A1: The main side reactions depend on your chosen synthetic route:
-
Aldol Condensation Route: The most common side reactions are the self-condensation of acetone to form diacetone alcohol and its dehydration product, mesityl oxide. Additionally, the unprotected catechol ring is prone to oxidation , leading to the formation of colored polymeric materials.
-
Friedel-Crafts Alkylation Route: Key side reactions include polyalkylation , where more than one butanone chain is added to the catechol ring, and O-alkylation , where the hydroxyl groups of the catechol are alkylated to form ethers.
Q2: Should I use a protecting group for the catechol moiety? If so, which one is recommended?
A2: Yes, using a protecting group for the catechol is highly recommended, especially for the aldol condensation route, to prevent oxidation and improve yield and purity. The choice of protecting group depends on the subsequent reaction conditions you plan to use.
-
Benzyl ethers are a good option as they are stable under the basic conditions of the aldol condensation and can be removed under mild conditions by catalytic hydrogenolysis (e.g., H₂/Pd-C).[4][5][6] This deprotection can often be performed concurrently with the reduction of the enone intermediate.
-
A methylenedioxy group can also be used to protect the catechol as a cyclic acetal.
-
Silyl ethers are another possibility, offering ease of introduction and removal under specific conditions.
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to separate the starting materials, intermediates, and the product. The spots can be visualized under UV light or by staining with an appropriate agent like potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What is the best method for purifying the final product?
A4: Purification of phenolic compounds like this compound is typically achieved by column chromatography on silica (B1680970) gel. A gradient elution with a solvent system such as ethyl acetate in hexanes is commonly used. For higher purity, preparative HPLC can be employed.
Q5: I see a lot of colored impurities in my reaction mixture. What are they and how can I avoid them?
A5: Colored impurities, especially dark-colored ones, are often the result of the oxidation of the catechol ring . This is particularly problematic in the presence of base and oxygen. To avoid this, it is crucial to work under an inert atmosphere (nitrogen or argon) and use degassed solvents, especially if you are not using a protecting group strategy. The use of protecting groups on the catechol hydroxyls is the most effective way to prevent this side reaction.
Data Presentation
Table 1: Comparison of Synthetic Routes for Phenolic Ketones (Analogous to this compound)
| Synthetic Route | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Protected Aldol Condensation | Protected 3,4-dihydroxybenzaldehyde, Acetone, Base | 70-85% (overall) | High selectivity, avoids catechol oxidation, milder conditions. | Requires additional protection and deprotection steps. |
| Unprotected Aldol Condensation | 3,4-Dihydroxybenzaldehyde, Acetone, Base | 20-40% | Fewer synthetic steps. | Low yield due to catechol oxidation and other side reactions. |
| Friedel-Crafts Alkylation | Catechol, 4-Hydroxybutan-2-one, Lewis Acid | 35-77% (for para-product)[3] | Direct C-C bond formation. | Prone to polyalkylation and O-alkylation, may require harsh conditions. |
Experimental Protocols
Key Experiment: Protected Aldol Condensation Route
This route involves three main stages: 1) Protection of the catechol, 2) Aldol condensation and reduction, and 3) Deprotection.
Stage 1: Benzyl Protection of 3,4-Dihydroxybenzaldehyde (Example)
-
To a solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 2.2 eq).
-
Add benzyl bromide or benzyl chloride (2.2 eq) to the mixture.
-
Heat the reaction mixture at reflux and monitor the progress by TLC.
-
After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the resulting 3,4-dibenzyloxybenzaldehyde (B16220) by recrystallization or column chromatography.
Stage 2: Claisen-Schmidt Condensation and Hydrogenation
-
Dissolve the protected aldehyde (e.g., 3,4-dibenzyloxybenzaldehyde, 1.0 eq) and acetone (1.5 - 2.0 eq) in ethanol.
-
Slowly add an aqueous solution of a base (e.g., NaOH or KOH) to the stirred mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC), which may result in the precipitation of the enone product.
-
Isolate the intermediate, 4-(3,4-dibenzyloxyphenyl)-3-buten-2-one, by filtration.
-
Dissolve the enone in a solvent like ethyl acetate or ethanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete. This step reduces the double bond and simultaneously cleaves the benzyl ethers.
Stage 3: Deprotection (if not performed in Stage 2)
-
If a protecting group other than benzyl ether was used, a separate deprotection step is necessary. The conditions for this will depend on the specific protecting group employed. For example, acid-labile protecting groups can be removed with a mild acid treatment.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of the two main synthetic routes to this compound.
Caption: Common side reactions in the synthesis of this compound.
Caption: Experimental workflow for the protected aldol condensation route.
References
- 1. researchgate.net [researchgate.net]
- 2. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents [patents.google.com]
- 4. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of 4-(3,4-Dihydroxyphenyl)butan-2-one and Raspberry Ketone: Antioxidant and Anti-inflammatory Properties
A comprehensive guide for researchers and drug development professionals on the chemical characteristics and biological activities of 4-(3,4-Dihydroxyphenyl)butan-2-one and its structural analog, raspberry ketone.
This guide provides a detailed comparative analysis of this compound and raspberry ketone, focusing on their antioxidant and anti-inflammatory properties. While raspberry ketone has been extensively studied and marketed for various health benefits, this compound, a catechol-containing analog, is an interesting compound for comparative research. This document summarizes their chemical properties, presents available quantitative data on their biological activities, outlines detailed experimental protocols for relevant assays, and visualizes key signaling pathways.
Chemical Structure and Properties
This compound and raspberry ketone share a similar phenylbutan-2-one core structure, but differ in the hydroxylation pattern of the phenyl ring. This structural difference, specifically the presence of a catechol group in this compound, is expected to significantly influence their biological activities.
| Property | This compound | Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one) |
| Chemical Formula | C₁₀H₁₂O₃[1] | C₁₀H₁₂O₂[2] |
| Molar Mass | 180.20 g/mol [1] | 164.20 g/mol [2] |
| Appearance | - | White crystalline powder[2] |
| Melting Point | - | 82-84 °C[2] |
| Solubility | - | Slightly soluble in water, soluble in ethanol[2] |
| Key Structural Feature | Catechol group (dihydroxybenzene) | Phenol group (single hydroxyl on benzene (B151609) ring) |
Comparative Biological Activity: Antioxidant and Anti-inflammatory Effects
Both compounds are reported to possess antioxidant and anti-inflammatory properties. The catechol moiety in this compound is known to be a potent antioxidant pharmacophore, suggesting it may exhibit stronger radical scavenging activity compared to the single phenolic group of raspberry ketone.
In Vitro Antioxidant Activity
| Assay | This compound (IC₅₀) | Raspberry Ketone (IC₅₀) |
| DPPH Radical Scavenging | Data not available | Data not consistently reported; noted to have antioxidant effects[3] |
| ABTS Radical Scavenging | Data not available | Data not consistently reported; noted to have antioxidant effects[3] |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Data not consistently reported; noted to have antioxidant effects[3] |
Note: While specific IC₅₀ values for raspberry ketone in these assays are not consistently available in the reviewed literature, its antioxidant capacity has been demonstrated in various studies[3][4][5]. The antioxidant activity of this compound is acknowledged but lacks quantitative data in the public domain[2][6]. The catechol group is a well-established structural feature for potent antioxidant activity[7][8][9].
In Vitro Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.
| Inflammatory Marker | This compound (Inhibition) | Raspberry Ketone (Inhibition) |
| Nitric Oxide (NO) | Stated to have anti-inflammatory activity, but quantitative data is not available[2][6]. | Reduces NO production in LPS-stimulated macrophages[10]. Specific IC₅₀ values are not consistently reported. |
| Tumor Necrosis Factor-alpha (TNF-α) | Stated to have anti-inflammatory activity, but quantitative data is not available[2][6]. | Reduces TNF-α expression in LPS-stimulated macrophages[10][11][12]. |
| Interleukin-6 (IL-6) | Stated to have anti-inflammatory activity, but quantitative data is not available[2][6]. | Reduces IL-6 expression in LPS-stimulated macrophages[10][11][12]. |
Note: The anti-inflammatory activity of raspberry ketone is attributed in part to its ability to modulate the NF-κB and MAPK signaling pathways[11][12][13]. Catechol-containing compounds are also known to inhibit these pathways[2][14][15].
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction of the violet DPPH solution to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound (this compound or raspberry ketone) and a reference antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of dilutions of the test compounds and the reference standard.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add a specific volume of each dilution of the test compound or standard to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is measured spectrophotometrically.
Protocol:
-
Prepare the ABTS radical cation (ABTS•⁺) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compounds and a reference standard (e.g., Trolox).
-
Add a small volume of each dilution to the diluted ABTS•⁺ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Principle: This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used to determine the nitrite concentration.
-
-
Cell Viability Assay (e.g., MTT assay): Perform a cell viability assay to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.
Signaling Pathways
Raspberry Ketone Anti-inflammatory Signaling
Raspberry ketone has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways, which are central regulators of inflammation.
Putative Anti-inflammatory Signaling of this compound
Based on the known mechanisms of catechol-containing compounds, this compound is hypothesized to exert its anti-inflammatory effects through similar pathways as raspberry ketone, with potentially enhanced activity due to its superior antioxidant properties. The catechol moiety can directly scavenge reactive oxygen species (ROS), which are important signaling molecules in the inflammatory cascade.
Conclusion
This comparative guide highlights the structural similarities and potential differences in the biological activities of this compound and raspberry ketone. While raspberry ketone is a well-documented compound, the available data on this compound is limited, particularly in terms of quantitative analysis of its antioxidant and anti-inflammatory efficacy. The presence of the catechol group in this compound suggests it may possess superior antioxidant and, consequently, anti-inflammatory properties. Further experimental investigation using standardized protocols, such as those provided in this guide, is warranted to quantitatively compare these two compounds and elucidate the full therapeutic potential of this compound. This research will be valuable for the development of new antioxidant and anti-inflammatory agents.
References
- 1. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potentials of Raspberry Ketone as a Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potentials of Raspberry Ketone as a Natural Antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Catechins: Protective mechanism of antioxidant stress in atherosclerosis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hepatoprotective activity of raspberry ketone is mediated via inhibition of the NF-κB/TNF-α/caspase axis and mitochondrial apoptosis in chemically induced acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. Inhibiting NF-κB-Mediated Inflammation by Catechol-Type Diphenylbutadiene via an Intracellular Copper- and Iron-Dependent Pro-Oxidative Role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effects of catechols in lipopolysaccharide-stimulated microglia cells: inhibition of microglial neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Activities of 4-(3,4-Dihydroxyphenyl)butan-2-one and Other Prominent Polyphenols
For Researchers, Scientists, and Drug Development Professionals
Inflammation is a critical biological response to harmful stimuli, but its chronic dysregulation is a key factor in the pathogenesis of numerous diseases. Polyphenolic compounds, abundant in plant-based foods, have garnered significant attention for their potential as anti-inflammatory agents. This guide provides a comparative overview of the anti-inflammatory activity of 4-(3,4-dihydroxyphenyl)butan-2-one, a key aromatic compound in raspberries, against three other well-researched polyphenols: resveratrol (B1683913), curcumin, and quercetin. The comparison is based on available experimental data from in vitro and in vivo studies, with a focus on their mechanisms of action targeting key inflammatory signaling pathways.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound (Raspberry Ketone), resveratrol, curcumin, and quercetin. It is important to note that the data are compiled from various studies, and direct comparison of absolute values (e.g., IC50) should be approached with caution due to variations in experimental conditions.
Table 1: In Vitro Inhibition of Pro-inflammatory Markers
| Compound | Target | Cell Line | IC50 / Inhibition | Reference |
| This compound | TNF-α, IL-6, IL-1β | BV2 microglia | Significant reduction at 5, 20, 50 µM | [1] |
| Resveratrol | IL-6 Secretion | 3T3-L1 adipocytes | ~20 µM | [2] |
| COX-2 Gene Expression | 3T3-L1 adipocytes | < 2 µM | [2] | |
| IL-1β Gene Expression | 3T3-L1 adipocytes | < 2 µM | [2] | |
| IL-6 Gene Expression | 3T3-L1 adipocytes | < 2 µM | [2] | |
| Curcumin | IL-6 Secretion | 3T3-L1 adipocytes | ~20 µM | [2] |
| COX-2 Gene Expression | 3T3-L1 adipocytes | < 2 µM | [2] | |
| IL-1β Gene Expression | 3T3-L1 adipocytes | < 2 µM | [2] | |
| IL-6 Gene Expression | 3T3-L1 adipocytes | < 2 µM | [2] | |
| Quercetin | TNF-α, IL-6 | DENV-2 infected U937-DC-SIGN macrophages | >90% inhibition | [3] |
Table 2: In Vivo Anti-inflammatory Effects
| Compound | Animal Model | Effect | Dosage | Reference |
| This compound | High-fat diet-induced obese mice | Reduced mRNA and protein expression of hypothalamic TNF-α, IL-6, IL-1β | 0.2% (wt/wt) in diet for 7 days (gavage) | [1] |
| Resveratrol | CCl4-induced oxidative stress and NASH in rats | Significantly decreased elevated plasma markers and lipid profile | 100 mg/kg daily for 2 weeks | [4] |
| Curcumin | HFD-induced obese and ob/ob mice | Reduced macrophage infiltration into adipose tissue | Not specified | [3] |
| Quercetin | Mice with HFD-induced obesity | Reduced levels of IFNγ, TNFα, IL-1, and IL-4 | Not specified | [3] |
Mechanisms of Anti-inflammatory Action: Targeting Key Signaling Pathways
The anti-inflammatory effects of these polyphenols are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[5] Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][6]
Polyphenols, including this compound, resveratrol, curcumin, and quercetin, have been shown to inhibit the NF-κB pathway at various points.[6][7][8] This inhibition can occur through the prevention of IκB degradation, thereby blocking NF-κB nuclear translocation, or by directly interfering with the binding of NF-κB to DNA.[6]
NF-κB Signaling Pathway and Polyphenol Intervention.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade that regulates inflammation.[9] It consists of a series of protein kinases that are activated by extracellular stimuli, including inflammatory cytokines and LPS.[9] The three main subfamilies of MAPKs are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[9] Activation of these kinases leads to the phosphorylation and activation of various transcription factors, such as activator protein-1 (AP-1), which in turn promote the expression of pro-inflammatory genes.[9]
Several polyphenols have demonstrated the ability to suppress the activation of MAPK pathways, thereby reducing the production of inflammatory mediators.[10][11] This inhibition can occur at different levels of the cascade, from blocking the initial receptor activation to inhibiting the phosphorylation of specific MAPK kinases.
MAPK Signaling Pathway and Polyphenol Intervention.
Experimental Protocols
Standardized experimental models are crucial for evaluating and comparing the anti-inflammatory properties of different compounds. Below are detailed methodologies for two commonly used assays.
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
This model is widely used to screen for anti-inflammatory agents by measuring their ability to inhibit the production of inflammatory mediators in cultured macrophage cells.
Workflow:
In Vitro Anti-inflammatory Assay Workflow.
Detailed Steps:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test polyphenol or vehicle control (e.g., DMSO). The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for a further 24 hours.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6, IL-1β): The levels of pro-inflammatory cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[12][13]
-
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds in live animals.
Workflow:
In Vivo Anti-inflammatory Assay Workflow.
Detailed Steps:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test polyphenol is administered to the animals, typically orally or via intraperitoneal injection, at a predetermined time (e.g., 1 hour) before the induction of inflammation. A control group receives the vehicle.
-
Induction of Edema: A 0.1 mL of 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at various time points (e.g., immediately before carrageenan injection and at 1, 2, 3, and 4 hours post-injection) using a plethysmometer.
-
Data Analysis: The percentage increase in paw volume is calculated for each group. The percentage inhibition of edema by the test compound is then calculated relative to the vehicle-treated control group.
Conclusion
This compound, along with resveratrol, curcumin, and quercetin, demonstrates significant anti-inflammatory properties by targeting key signaling pathways such as NF-κB and MAPK. While the available data suggests that all four compounds are effective in mitigating inflammatory responses, a definitive ranking of their potency is challenging due to the lack of direct comparative studies under identical experimental conditions. The quantitative data presented in this guide, coupled with the detailed experimental protocols, provides a valuable resource for researchers and drug development professionals. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these promising natural compounds in the management of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Beneficial Effects of Quercetin, Curcumin, and Resveratrol in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combined effect of Raspberry Ketone with Resveratrol against oxidative stress and steatohepatitis in rats: Pharmacokinetic and pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 7. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can Compounds of Natural Origin Be Important in Chemoprevention? Anticancer Properties of Quercetin, Resveratrol, and Curcumin—A Comprehensive Review | MDPI [mdpi.com]
- 9. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. en.sltung.com.tw [en.sltung.com.tw]
- 12. protocols.io [protocols.io]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
A Comparative Guide to the Mechanism of Action of 4-(3,4-Dihydroxyphenyl)butan-2-one and its Alternatives
For researchers and professionals in drug development, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative analysis of 4-(3,4-dihydroxyphenyl)butan-2-one, commonly known as Raspberry Ketone (RK), and two of its structural and functional analogs, capsaicin (B1668287) and synephrine (B1677852). The focus is on their purported effects on weight management, with an emphasis on the underlying cellular signaling pathways. While preclinical data for these compounds is available, it is crucial to note the limited number of human clinical trials, particularly for Raspberry Ketone.
Comparative Analysis of Bioactivity
The following tables summarize the available quantitative data on the effects of Raspberry Ketone, capsaicin, and synephrine on key metabolic processes and signaling pathways. The data is primarily derived from in vitro studies, mostly utilizing the 3T3-L1 adipocyte cell line, a common model for studying fat metabolism.
Table 1: Comparative Effects on Lipolysis and Adiponectin Secretion
| Compound | Cell Line | Concentration | Effect on Lipolysis (Glycerol Release) | Effect on Adiponectin Secretion | Citation(s) |
| 4-(3,4-Dihydroxyphenyl) butan-2-one (Raspberry Ketone) | 3T3-L1 adipocytes | 10 µM | Significant increase | Increased expression and secretion | [1] |
| Capsaicin | 3T3-L1 adipocytes | 10 µM | Increased | Upregulation of adiponectin protein | [2][3] |
| Synephrine | Human white fat cells | 100 µM - 1 mM | Increased | Not reported | [4] |
Table 2: Comparative Effects on Key Signaling Pathways
| Compound | Cell Line | Pathway Investigated | Key Finding(s) | Quantitative Data | Citation(s) |
| Raspberry (containing RK) | Mouse Skeletal Muscle | AMPK | Activates AMPKα1 | Not specified for isolated RK | [5] |
| Raspberry (containing RK) | Cancer cell lines | MAPK/ERK | Suppresses p38 MAPK and ERK pathways | Not applicable to metabolic studies | [6] |
| Capsaicin | HepG2 cells | AMPK | Activates AMPK via CaMKKβ | ~2-fold increase in p-AMPK at 200µM | [7] |
| Synephrine | - | β-Adrenergic/PKA | Agonist of β-adrenergic receptors | Low binding affinity for β1/β2-ARs | [8][9] |
Detailed Experimental Protocols
To ensure reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
This protocol outlines the standard procedure for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes, a crucial model for studying the effects of the compounds discussed.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin (B12071052) solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% CS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation (Day 0): Two days post-confluence, the culture medium is replaced with a differentiation medium containing DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maturation (Day 2 onwards): After 48 hours, the differentiation medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin. This medium is refreshed every two days.
-
Mature Adipocytes: By day 8-10, cells typically exhibit a mature adipocyte phenotype with accumulated lipid droplets.
Protocol 2: In Vitro Lipolysis Assay
This assay measures the breakdown of triglycerides (lipolysis) by quantifying the amount of glycerol (B35011) released from adipocytes into the culture medium.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer bicarbonate buffer with HEPES (KRBH) containing 2% bovine serum albumin (BSA)
-
Test compounds (Raspberry Ketone, capsaicin, synephrine)
-
Isoproterenol (positive control)
-
Glycerol assay kit
Procedure:
-
Differentiated 3T3-L1 adipocytes are washed with PBS and pre-incubated in KRBH buffer for 1 hour.
-
The buffer is then replaced with fresh KRBH buffer containing various concentrations of the test compounds or isoproterenol.
-
Cells are incubated for a defined period (e.g., 1-3 hours) at 37°C.
-
At the end of the incubation, the culture medium is collected.
-
The concentration of glycerol in the medium is determined using a commercial glycerol assay kit according to the manufacturer's instructions. The absorbance is typically measured at 540 nm.
Protocol 3: Western Blot Analysis for Phosphorylated Proteins (e.g., p-AMPK)
This technique is used to detect and quantify the phosphorylation status of specific proteins, indicating the activation of signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-total-AMPK)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an ECL substrate and an imaging system.
-
Quantification: The intensity of the bands is quantified using densitometry software, and the level of the phosphorylated protein is normalized to the total protein level.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways implicated in the mechanisms of action of these compounds and a typical experimental workflow.
Caption: Comparative signaling pathways of Raspberry Ketone, Capsaicin, and Synephrine.
Caption: General experimental workflow for in vitro compound testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of capsaicin on induction of apoptosis and inhibition of adipogenesis in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Do Raspberry Ketones Really Work? A Detailed Review [healthline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 4-(3,4-Dihydroxyphenyl)butan-2-one: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the study of phenolic compounds, the precise and accurate quantification of metabolites is critical for pharmacokinetic, toxicological, and efficacy assessments. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the analysis of 4-(3,4-dihydroxyphenyl)butan-2-one, a metabolite of raspberry ketone.[1] This document outlines the performance characteristics of each method, provides detailed experimental protocols, and includes a workflow for method cross-validation.
The selection of an analytical method is contingent on various factors including the required sensitivity, selectivity, the complexity of the sample matrix, and the availability of instrumentation.[2] While HPLC-UV/DAD is a robust and widely accessible technique suitable for routine analysis and quality control, LC-MS/MS offers superior sensitivity and specificity, making it ideal for detecting trace levels of the analyte in complex biological matrices.[2][3]
Comparative Performance of Analytical Methods
The following table summarizes the key performance parameters for HPLC-DAD and LC-MS/MS methods for the quantification of phenolic compounds, providing a basis for an objective comparison. The presented values are representative and can vary depending on the specific instrumentation, matrix, and experimental conditions.
| Validation Parameter | HPLC-DAD | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.35 µg/mL | 150 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.07 µg/mL | 1.0 μg/kg |
| Accuracy (Recovery %) | 98.33 - 101.12% | 75.4 - 82.3% |
| Precision (RSD %) | < 5% | 5.97 - 8.40% |
Data synthesized from studies on phenolic compounds and raspberry ketone.[3][4][5]
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for HPLC-DAD and LC-MS/MS analysis of this compound.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantification of this compound in simpler matrices or when high sensitivity is not a primary requirement.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.[6]
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for the separation of phenolic compounds.[4]
-
Mobile Phase: A gradient elution using a mixture of acidified water (e.g., 0.1% formic acid in water) as solvent A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as solvent B.[2][4]
-
Flow Rate: A typical flow rate is 0.8 - 1.0 mL/min.[4]
-
Detection: Detection is performed by monitoring the UV absorbance at the maximum wavelength for this compound.
-
Sample Preparation: For biological samples, a protein precipitation step followed by centrifugation and filtration is often necessary. For other samples, a simple dilution in the mobile phase may be sufficient.[6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices like plasma and urine.[7][8][9]
-
Instrumentation: An LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Chromatographic Column: A high-efficiency C18 column with smaller particle sizes (e.g., <2 µm) is often used to achieve better separation and faster analysis times.[2]
-
Mobile Phase: Similar to HPLC, a gradient elution with acidified water and an organic solvent is used. It is crucial to use LC-MS grade solvents.[2]
-
Flow Rate: A lower flow rate, typically in the range of 0.3 - 0.5 mL/min, is common.[2]
-
Mass Spectrometry Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common techniques to clean up and concentrate the sample before injection.[7][10]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the cross-validation of the two analytical methods.
Caption: General workflow for analytical method cross-validation.
References
- 1. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. digital.csic.es [digital.csic.es]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for quantification of raspberry ketone in rat plasma: application to preclinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Development, optimization and validation of conventional and non-conventional analytical methods for phenolic compounds in foods and food by-products [tesidottorato.depositolegale.it]
A Comparative Guide to the Structure-Activity Relationship of 4-(3,4-Dihydroxyphenyl)butan-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-(3,4-dihydroxyphenyl)butan-2-one and its analogs, focusing on their antioxidant, anti-inflammatory, and tyrosinase inhibitory activities. Due to a lack of comprehensive studies on a homologous series of this compound, this guide synthesizes data from structurally related compounds, including the well-known raspberry ketone, to elucidate key SAR principles.
Introduction to this compound
This compound is a phenolic compound that has been identified for its antioxidant and anti-inflammatory properties.[1][2] Its structure, featuring a catechol (3,4-dihydroxy) moiety, is a key determinant of its biological activity. Understanding how modifications to this core structure influence its efficacy is crucial for the development of novel therapeutic agents.
Core Chemical Structures
The following diagram illustrates the chemical structures of this compound and its notable analogs, raspberry ketone and zingerone (B1684294).
Caption: Core structures of this compound and its analogs.
Comparative Antioxidant Activity
The antioxidant capacity of phenolic compounds is significantly influenced by the number and position of hydroxyl groups on the aromatic ring. The catechol structure is particularly effective at radical scavenging.
| Compound/Analog | Structure | Antioxidant Activity (IC50 in µM) | Assay | Reference |
| (3,4-Dihydroxyphenyl) derivative | 2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one | Not specified, but noted as having activity | DPPH, ABTS, CUPRAC | [3] |
| Dihydroxyflavone Analog | 6,3',4'-Trihydroxyflavone | Cellular ROS scavenging IC50: 3.20 µM | Cellular ROS | [4] |
| Dihydroxyflavone Analog | 7,3',4'-Trihydroxyflavone | Cellular ROS scavenging IC50: 2.71 µM | Cellular ROS | [4] |
| Thiazole-Coumarin Hybrid | 3,4-Dihydroxyphenyl-Thiazole-Coumarin derivative | DPPH: 1.18-2.61 µM; ABTS: 0.58-1.04 µM | DPPH, ABTS | [4] |
| Standard Antioxidant | Trolox | DPPH: ~8 µM (comparative value) | DPPH | [4] |
| Standard Antioxidant | Ascorbic Acid | DPPH: ~12 µM (comparative value) | DPPH | [4] |
From the available data on related structures, it is evident that the 3,4-dihydroxy substitution pattern is a strong contributor to antioxidant activity.
Comparative Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways, such as the NF-κB pathway.
| Compound/Analog | Structure | Anti-inflammatory Activity (IC50 in µM) | Assay | Reference |
| Raspberry Ketone | 4-(4-hydroxyphenyl)butan-2-one | Reduces expression of TNF-α, IL-6, IL-1β | In vivo (mice) | [5][6] |
| Zingerone | 4-(4-hydroxy-3-methoxyphenyl)butan-2-one | Reduces plasma levels of TNF-α, IL-1β, IL-6 | In vivo (rats) | [7] |
| Dihydroxyflavone Analog | 6,3',4'-Trihydroxyflavone | NO Inhibition IC50: 22.1 µM (2D cells) | Nitric Oxide (NO) Inhibition | [8] |
| Dihydroxyflavone Analog | 7,3',4'-Trihydroxyflavone | NO Inhibition IC50: 26.7 µM (2D cells) | Nitric Oxide (NO) Inhibition | [8] |
| Diarylpentanoid Analog | Diarylpentanoid with hydroxyl groups | NO Inhibition IC50: 4.9 - 9.6 µM | Nitric Oxide (NO) Inhibition | [9] |
Studies on raspberry ketone and zingerone indicate that hydroxylation and methoxylation of the phenyl ring are important for anti-inflammatory activity.[5][6][7]
Comparative Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for skin whitening agents. The structure of the phenolic ring plays a crucial role in the binding and inhibition of this enzyme.
| Compound/Analog | Structure | Tyrosinase Inhibitory Activity (IC50 in µM) | Assay | Reference |
| Raspberry Ketone | 4-(4-hydroxyphenyl)butan-2-one | Inhibits cellular tyrosinase activity | Cellular Tyrosinase Assay | [2][10] |
| Resorcinol-based Chalcone | Chalcone with resorcinol (B1680541) moiety | 0.08 - 5 µM | Mushroom Tyrosinase | [10] |
| Thiazole-based inhibitor | (Z)-5-(2,4-dihydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | 1.60 µM | Mushroom Tyrosinase | [4] |
| Kojic Acid (Standard) | 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | ~18 µM (comparative value) | Mushroom Tyrosinase | [4] |
Raspberry ketone has been shown to inhibit cellular tyrosinase activity, suggesting its potential as a depigmenting agent.[2][10] Analogs with a resorcinol or dihydroxyphenyl moiety often exhibit potent tyrosinase inhibition.[4][10]
Experimental Protocols
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation : Dissolve the test compounds in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Assay Procedure :
-
Add a specific volume of the test compound solution to the DPPH solution in a 96-well plate or a cuvette.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
-
Calculation : The percentage of radical scavenging is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[11]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Sample Preparation : Prepare a series of concentrations of the test compounds in a suitable solvent.
-
Assay Procedure :
-
Add the test compound solution to the ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time.
-
Measure the absorbance at 734 nm.
-
-
Calculation : Calculate the percentage of inhibition as for the DPPH assay and determine the IC50 value.[4]
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
-
Cell Culture : Culture RAW 264.7 macrophage cells in appropriate media.
-
Assay Procedure :
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
After incubation (e.g., 24 hours), collect the cell supernatant.
-
-
NO Measurement : Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. Measure the absorbance at 540 nm.
-
Calculation : Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.[8]
Tyrosinase Inhibitory Assay
Mushroom Tyrosinase Inhibition Assay
-
Reagents : Mushroom tyrosinase, L-DOPA (substrate), and a suitable buffer (e.g., phosphate (B84403) buffer).
-
Sample Preparation : Dissolve test compounds in a suitable solvent.
-
Assay Procedure :
-
In a 96-well plate, add the buffer, test compound, and mushroom tyrosinase solution.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding L-DOPA.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm over time.
-
-
Calculation : Calculate the percentage of tyrosinase inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
Phenolic compounds, including raspberry ketone, are known to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][12]
Caption: Inhibition of the NF-κB signaling pathway by phenolic analogs.
General Experimental Workflow for SAR Studies
The following diagram outlines a typical workflow for conducting structure-activity relationship studies.
Caption: A generalized workflow for SAR studies.
Conclusion
The structure-activity relationship of this compound analogs highlights the critical role of the dihydroxyphenyl moiety for potent antioxidant and tyrosinase inhibitory activities. Modifications to the phenyl ring, such as the number and position of hydroxyl groups, significantly impact biological efficacy. While direct comparative data for a homologous series of this compound is limited, the analysis of structurally related compounds provides valuable insights for the rational design of novel therapeutic agents with enhanced antioxidant and anti-inflammatory properties. Further research focusing on the systematic modification of the this compound scaffold is warranted to fully elucidate its therapeutic potential.
References
- 1. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 [mdpi.com]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of 4-(3,4-Dihydroxyphenyl)butan-2-one in Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of 4-(3,4-Dihydroxyphenyl)butan-2-one, commonly known as raspberry ketone, with structurally similar alternatives, Rhododendrol and Hydroquinone (B1673460). The information presented is supported by experimental data from various studies to assist in the evaluation of these compounds for further research and development.
Comparative Cytotoxicity Data
The following table summarizes the available 50% inhibitory concentration (IC50) values for raspberry ketone and its alternatives across a range of human cancer and non-cancer cell lines. This data is crucial for understanding the cytotoxic potential of these compounds.
| Cell Line | Cell Type | This compound (Raspberry Ketone) IC50 | Rhododendrol IC50 | Hydroquinone IC50 |
| Cancer Cell Lines | ||||
| B16F10 | Murine Melanoma | Specific cytotoxicity observed at 5.0 mM | 671 µM | - |
| HCT116 | Human Colorectal Carcinoma | Proliferation inhibited (specific IC50 not provided)[1] | - | - |
| LOVO | Human Colorectal Carcinoma | Proliferation inhibited (specific IC50 not provided)[1] | - | - |
| MDA-kb2 | Human Breast Cancer | 252 µM (related to androgen receptor antagonism) | - | - |
| A431 | Human Squamous Carcinoma | - | - | Significant cell death at 12.5 µM (48h)[2] |
| SYF | Mouse Embryonic Fibroblast | - | - | Significant cytotoxicity at 48h[2] |
| A549 | Human Lung Carcinoma | - | - | 33 µM (24h)[3] |
| Non-Cancer Cell Lines | ||||
| HaCaT | Human Keratinocyte | Less cytotoxic than in B16F10 cells at 5.0 mM | - | - |
| A375p | Human Dermal Melanoma | - | - | More pronounced reduction in cell viability compared to BRL3A[4] |
| BRL3A | Rat Liver | - | - | Less reduction in cell viability compared to A375p[4] |
Note: A dash (-) indicates that data was not found in the searched literature.
Experimental Protocols
The most common method utilized to assess the cytotoxicity of these phenolic compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
General MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., raspberry ketone, rhododendrol, or hydroquinone) and a vehicle control. The incubation period can vary, but 24, 48, or 72 hours are common time points.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle-treated control cells.
Signaling Pathways and Mechanisms of Cytotoxicity
The cytotoxic effects of this compound and its alternatives are mediated through distinct signaling pathways.
This compound (Raspberry Ketone)
The precise cytotoxic mechanism of raspberry ketone is not as extensively studied as its alternatives. However, existing research suggests the involvement of the following pathways:
-
NF-κB Pathway: Raspberry ketone has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is crucial for regulating inflammatory responses and cell survival. Its inhibition can lead to apoptosis.
-
Wnt/β-catenin Pathway: Some studies suggest that raspberry ketone may exert its effects through the Wnt/β-catenin signaling pathway, which is critically involved in cell proliferation and differentiation.[1]
Caption: Proposed signaling pathways affected by Raspberry Ketone.
Rhododendrol and Hydroquinone
The cytotoxic mechanisms of Rhododendrol and Hydroquinone are more clearly defined and share similarities. Both are known to be tyrosinase-dependent.
-
Tyrosinase-Dependent Activation: In melanocytic cells, both compounds are converted by the enzyme tyrosinase into reactive quinone species.
-
Reactive Oxygen Species (ROS) Generation: These quinones can undergo redox cycling, leading to the generation of reactive oxygen species (ROS), which cause oxidative stress.
-
Cellular Damage and Apoptosis: The accumulation of ROS can damage cellular components, including DNA, proteins, and lipids. This can trigger the endoplasmic reticulum (ER) stress response and ultimately lead to apoptosis (programmed cell death).
Caption: Tyrosinase-dependent cytotoxicity of Rhododendrol and Hydroquinone.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound in cell lines.
Caption: General workflow for in vitro cytotoxicity testing.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-(3,4-Dihydroxyphenyl)butan-2-one
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-(3,4-Dihydroxyphenyl)butan-2-one, a phenolic compound with antioxidant and anti-inflammatory properties. Due to the presence of a catechol (3,4-dihydroxyphenyl) group, this compound requires careful management as hazardous waste.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of immediate actions in case of accidental exposure.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile gloves.
-
Eye Protection: Use chemical safety goggles.
-
Body Protection: A long-sleeved lab coat is mandatory to protect skin and clothing.
Handling Location:
-
All handling of solid this compound and the preparation of its solutions should be conducted in a fume hood to ensure adequate respiratory protection.
-
Work should be performed on lab benches away from sinks to prevent accidental release into the drainage system.
Accidental Exposure Measures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[1]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes. If present, remove contact lenses and continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]
Step-by-Step Disposal Procedure
The disposal of this compound and any contaminated materials must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of with household garbage or poured down the drain.[4][5]
Waste Segregation and Collection:
-
Solid Waste:
-
Collect unreacted this compound, contaminated weigh boats, and used absorbent materials in a designated, labeled, and sealed container for solid hazardous waste.[6]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, labeled, and sealed container for liquid hazardous waste.[6] Do not mix with other waste streams to avoid potential chemical reactions.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.
-
Container Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any known hazards (e.g., "Toxic").[4]
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
Spill Management:
-
Minor Spills:
-
For small spills, use an inert absorbent material like sand or diatomite to soak up the substance.[5]
-
Carefully sweep or scoop up the absorbed material and place it into the designated solid hazardous waste container.[3]
-
Clean the spill area with a suitable laboratory cleaner, followed by a water rinse.[6]
-
-
Major Spills:
-
In the event of a large spill, evacuate the area and notify your laboratory supervisor and safety officer immediately.
-
Final Disposal:
-
Once your hazardous waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal by a licensed waste management company.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₁₂O₃ | Inferred |
| Appearance | Solid | [2] |
| Hazards | Harmful if swallowed. Based on its catechol structure, it should be considered toxic if it comes into contact with the skin, and an irritant to the skin and eyes, as well as toxic to aquatic life.[2][4] | Inferred |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(3,4-Dihydroxyphenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, use, and disposal of 4-(3,4-Dihydroxyphenyl)butan-2-one in a laboratory setting. Adherence to these protocols is essential for minimizing risk and ensuring a safe research environment. The following procedures are based on the known hazards of similar chemical structures, specifically catechols and ketones.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound. This equipment must be worn at all times when there is a potential for exposure.
| PPE Category | Specification | Purpose |
| Hand Protection | Ketone-resistant gloves (e.g., Butyl rubber, specialized nitrile).[1][2][3][4][5] | To prevent skin contact with the chemical, which may be harmful. Standard nitrile gloves may not offer sufficient protection against ketones. |
| Eye Protection | Chemical safety goggles.[6] | To protect eyes from splashes and airborne particles. |
| Body Protection | Long-sleeved lab coat.[6] | To protect skin and clothing from contamination. |
| Respiratory Protection | Required when dusts are generated or when working outside of a certified chemical fume hood. | To prevent inhalation of potentially harmful airborne particles. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination. The following workflow outlines the key steps from preparation to final disposal.
References
- 1. xtremeproducts.com.au [xtremeproducts.com.au]
- 2. glovesnstuff.com [glovesnstuff.com]
- 3. Polyco Ketochem Ketone Resistant Gloves - SafetyGloves.co.uk [safetygloves.co.uk]
- 4. Ketodex ‐ Ketone Resistant Chemical Gauntlet - PPE - Personal Protection Equipment - Hand Protection - G/KETODEX/11 [pps-ppe.com]
- 5. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
